Gualamycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H38N2O17 |
|---|---|
Molecular Weight |
590.5 g/mol |
IUPAC Name |
(2R,3S,4S)-2-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,4-dihydroxybutanoic acid |
InChI |
InChI=1S/C21H38N2O17/c22-7-11(29)10(28)5(2-25)37-20(7)39-17-6(3-26)38-21(16(34)15(17)33)40-18(19(35)36)14(32)13(31)8-12(30)9(27)4(1-24)23-8/h4-18,20-21,23-34H,1-3,22H2,(H,35,36)/t4-,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18+,20-,21+/m0/s1 |
InChI Key |
IZZRXUHORVVNQL-LLEMLHBASA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@H](N1)[C@@H]([C@@H]([C@H](C(=O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(N1)C(C(C(C(=O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)O)O)O)O)O)O |
Synonyms |
2-O-(4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D-galactopyranosyl)-2,3,4-trihydroxy-4-(3,4-dihydroxy-5-hydroxymethylpyrrolidin-2-yl)butanoic acid gualamycin |
Origin of Product |
United States |
Foundational & Exploratory
Gualamycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gualamycin is a novel acaricide produced by Streptomyces sp. NK11687. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its production, isolation, and structural elucidation are presented. Furthermore, this guide explores its potential mechanism of action and provides quantitative data on its acaricidal efficacy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pesticide development, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is a complex disaccharide-containing pyrrolidine derivative. Its chemical structure was determined to be (2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D-galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydroxymethylpyrrolidin-2-yl] butanoic acid. The structure was elucidated through a combination of spectroscopic and crystallographic techniques, including Fast Atom Bombardment Mass Spectrometry (FAB-MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HMQC, HMBC), Infrared (IR) spectroscopy, and X-ray crystallographic analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White powder | [1] |
| Molecular Formula | C21H38N2O15 | |
| Molecular Weight | 558.5 g/mol | |
| Solubility | Soluble in water and methanol | [1] |
| Insolubility | Insoluble in acetone and chloroform | [1] |
Biological Activity
This compound exhibits potent acaricidal activity. Notably, it has demonstrated efficacy against mite species that are both sensitive and resistant to the commonly used acaricide, Dicofol[1].
Table 2: Acaricidal Activity of this compound
| Target Mite Species | Concentration (µg/mL) | Activity | Reference |
| Dicofol-sensitive mites | 250 | 100% | [1] |
| Dicofol-resistant mites | 250 | 100% | [1] |
Experimental Protocols
Production of this compound
The production of this compound is achieved through the fermentation of Streptomyces sp. NK11687.
Caption: Workflow for the production of this compound via fermentation.
Protocol:
-
A loopful of Streptomyces sp. NK11687 is inoculated into a seed medium (e.g., yeast extract-malt extract broth).
-
The seed culture is incubated at 28°C for 2 days with shaking.
-
The seed culture is then used to inoculate a production medium.
-
The production culture is incubated at 28°C for 5 days with shaking.
-
After fermentation, the culture broth is centrifuged to separate the supernatant containing this compound from the mycelial cake.
Isolation and Purification
This compound is isolated and purified from the culture supernatant using a series of chromatographic techniques.
References
Gualamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Gualamycin, a novel acaricidal agent, was first isolated from the culture broth of Streptomyces sp. NK11687.[1][2] This potent disaccharide compound has demonstrated significant efficacy against mites, including those resistant to conventional acaricides. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing Streptomyces strain, the extraction and purification of the compound, and its analytical characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication by researchers in the field of natural product discovery and development.
Introduction
The continuous search for novel bioactive compounds to address the challenges of resistance in agriculture and medicine has led researchers to explore diverse microbial sources. The genus Streptomyces has long been a prolific source of a wide array of secondary metabolites with diverse biological activities. This guide focuses on this compound, a unique disaccharide with potent acaricidal properties, discovered from Streptomyces sp. NK11687.[1][2] This document will serve as a technical resource, providing detailed methodologies and data to support further research and development of this compound as a potential acaricidal agent.
Discovery and Production of this compound
This compound is a secondary metabolite produced by the fermentation of Streptomyces sp. strain NK11687. The production of this compound is achieved through submerged fermentation in a suitable nutrient medium, followed by extraction and purification from the culture broth.
Producing Microorganism
-
Organism: Streptomyces sp. NK11687
Fermentation Protocol
While the specific media composition and fermentation parameters for the optimal production of this compound from Streptomyces sp. NK11687 are not detailed in the available literature, a general protocol for the fermentation of Streptomyces species for secondary metabolite production is provided below. This protocol can be used as a starting point and optimized for this compound production.
Seed Culture Preparation:
-
A loopful of a well-sporulated culture of Streptomyces sp. NK11687 from an agar slant is used to inoculate a 50 mL baffled flask containing 10 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a medium containing soluble starch, yeast extract, and peptone).
-
The seed culture is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
Production Culture:
-
A 500 mL baffled flask containing 100 mL of production medium is inoculated with 5-10% (v/v) of the seed culture. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone, yeast extract), and mineral salts.
-
The production culture is incubated at 28-30°C for 5-7 days on a rotary shaker at 200-250 rpm.
-
The production of this compound can be monitored throughout the fermentation process using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Isolation and Purification of this compound
This compound is isolated from the fermentation broth through a series of extraction and chromatographic steps. The general workflow for this process is outlined below.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Detailed Protocol for Isolation and Purification
The following is a generalized protocol for the isolation and purification of this compound based on the information that it is purified from the culture filtrate by column chromatography.[1][2]
Step 1: Removal of Mycelia The fermentation broth is filtered through cheesecloth or centrifuged to separate the mycelia from the culture filtrate. The filtrate, containing the dissolved this compound, is collected for further processing.
Step 2: Column Chromatography
-
Resin Selection: A suitable adsorbent resin for column chromatography is selected. Common choices for the purification of polar compounds like this compound include silica gel, alumina, or ion-exchange resins.
-
Column Packing: The selected resin is packed into a glass column as a slurry in the initial mobile phase.
-
Sample Loading: The culture filtrate is concentrated under reduced pressure and then loaded onto the prepared column.
-
Elution: The column is eluted with a stepwise or gradient solvent system of increasing polarity. The choice of solvents will depend on the resin used. For example, a gradient of chloroform-methanol or ethyl acetate-methanol could be employed for silica gel chromatography.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
Step 3: Bioassay-Guided Fractionation and Further Purification
-
Each collected fraction is tested for its acaricidal activity.
-
Fractions exhibiting significant activity are pooled.
-
The pooled active fractions may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined using a combination of spectroscopic and analytical techniques.
Methods for Structural Elucidation
The following methods were employed to determine the chemical structure of this compound:[3]
-
Fast Atom Bombardment Mass Spectrometry (FAB-MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.
-
X-ray Crystallographic Analysis: To determine the three-dimensional structure of the molecule.
Physicochemical Properties of this compound
| Property | Description |
| Appearance | White powder |
| Molecular Formula | C21H38N2O15 |
| Molecular Weight | 570.53 g/mol |
| Solubility | Soluble in water and methanol |
| Chemical Class | Disaccharide |
Biological Activity of this compound
This compound has been identified as a potent acaricide.
Acaricidal Activity
This compound exhibits significant activity against mites, including strains that are resistant to commonly used acaricides.
| Assay | Test Organism | Concentration (µg/mL) | Activity | Reference |
| Acaricidal Activity | Dicofol-sensitive and resistant mites | 250 | 100% mortality | [1][2] |
Acaricidal Assay Protocol (General)
A standard method to assess acaricidal activity is the leaf-dip bioassay.
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., water with a small amount of a surfactant like Tween 80) to prepare a series of concentrations.
-
Leaf Disc Preparation: Leaf discs from a suitable host plant (e.g., bean or citrus) are infested with a known number of adult mites (e.g., 20-30 mites per disc).
-
Treatment: The infested leaf discs are dipped into the test solutions for a few seconds and then allowed to air dry. A control group is dipped in the solvent without this compound.
-
Incubation: The treated leaf discs are placed on a moist cotton bed in a petri dish and incubated under controlled conditions (e.g., 25°C and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Mite mortality is assessed after 24 and 48 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the data can be used to determine the LC50 (lethal concentration for 50% of the population) value.
Signaling Pathways and Logical Relationships
The discovery of a novel natural product like this compound follows a logical progression from screening to identification.
Logical Workflow of this compound Discovery
Caption: Logical flow from screening to characterization of this compound.
Conclusion
This compound, a novel disaccharide isolated from Streptomyces sp. NK11687, represents a promising new lead in the development of acaricidal agents. Its potent activity against both sensitive and resistant mite populations highlights its potential to address current challenges in pest management. This technical guide provides a foundational resource for researchers interested in the further investigation and development of this compound, offering detailed protocols and a summary of its known properties. Further research is warranted to fully elucidate its mechanism of action, explore its broader biological activity spectrum, and optimize its production for potential commercial applications.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gualamycin Production by Streptomyces sp. NK11687: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gualamycin, a novel acaricide produced by the actinomycete Streptomyces sp. NK11687, exhibits potent activity against mites, including those resistant to conventional treatments. This technical guide provides a comprehensive overview of this compound, consolidating available data on the producing organism, fermentation, isolation, structural elucidation, and biological activity. Detailed, generalized protocols for the production and purification of this compound are presented, based on established methodologies for Streptomyces. Furthermore, a hypothesized biosynthetic pathway for this compound is proposed, offering a foundation for future research and bioengineering efforts. This document aims to serve as a valuable resource for professionals engaged in natural product discovery and development.
Introduction to this compound and Streptomyces sp. NK11687
This compound is a unique disaccharide-containing pyrrolidine derivative with significant potential as a biopesticide. It was first isolated from the culture broth of Streptomyces sp. NK11687.[1][2][3] The compound's potent acaricidal properties make it a compelling candidate for further investigation and development, particularly in the context of increasing resistance to existing chemical pesticides.
Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and other pharmaceuticals. The discovery of this compound from Streptomyces sp. NK11687 underscores the continued importance of this genus as a source of novel bioactive compounds.
Taxonomy of the Producing Organism
The this compound-producing organism is identified as Streptomyces sp. NK11687. While a detailed taxonomic classification beyond the genus level is not extensively available in the referenced literature, standard methods for the characterization of Streptomyces species involve analysis of morphological characteristics (e.g., spore chain morphology, colony color) and 16S rRNA gene sequencing.
This compound Production: A Proposed Fermentation Protocol
Specific fermentation parameters for the production of this compound by Streptomyces sp. NK11687 have not been detailed in the available literature. However, based on general protocols for secondary metabolite production in Streptomyces, a representative submerged fermentation process can be outlined.
Media Composition
A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed for Streptomyces.
Table 1: Proposed Media Composition for this compound Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) | Purpose |
| Glucose | 10.0 | 10.0 | Carbon Source |
| Soluble Starch | - | 20.0 | Carbon Source |
| Soyabean Meal | 10.0 | - | Nitrogen Source |
| Millet Steep Liquor | - | 10.0 | Nitrogen Source |
| Peptone | 5.0 | 3.0 | Nitrogen Source |
| Yeast Extract | - | 5.0 | Nitrogen & Growth Factors |
| (NH₄)₂SO₄ | 1.0 | 1.0 | Nitrogen Source |
| NaCl | 2.5 | 2.5 | Osmotic Balance |
| K₂HPO₄ | - | 0.5 | Phosphate Source & pH Buffer |
| MgSO₄·7H₂O | - | 0.05 | Divalent Cation Source |
| CaCO₃ | 0.5 | 1.0 | pH Buffer |
| pH | 7.2 | 7.2 | Initial pH |
Experimental Protocol
-
Media Preparation and Sterilization: Prepare the seed and production media according to the compositions in Table 1. Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculum Preparation: Aseptically inoculate the sterile seed medium with a spore suspension or a vegetative mycelial stock of Streptomyces sp. NK11687.
-
Seed Culture Incubation: Incubate the inoculated seed culture in a rotary shaker at 28°C and 180 rpm for 48 hours.
-
Production Culture Inoculation: Transfer the seed culture to the production medium at an inoculation ratio of 5-10% (v/v).
-
Production Fermentation: Incubate the production culture in a rotary shaker at 28°C and 180 rpm for 7 to 10 days. Monitor growth and secondary metabolite production periodically.
Fermentation Workflow Diagram
Caption: Proposed workflow for the fermentation of Streptomyces sp. NK11687 to produce this compound.
This compound Isolation and Purification
This compound is isolated from the culture broth filtrate using column chromatography.[1][2] As a polar, water-soluble compound, a multi-step purification process is necessary to achieve high purity.
Proposed Isolation Protocol
-
Solid-Liquid Separation: After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 5,000 x g for 20 minutes) or filtration. The supernatant contains the dissolved this compound.
-
Adsorption Chromatography:
-
Pass the clarified supernatant through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20 or Amberlite XAD series) to capture this compound and other secondary metabolites.
-
Wash the column with deionized water to remove salts and other highly polar impurities.
-
Elute the adsorbed compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
-
Ion-Exchange Chromatography:
-
Pool the this compound-containing fractions from the adsorption chromatography step, concentrate them under reduced pressure, and dissolve in an appropriate buffer.
-
Apply the concentrated sample to a cation-exchange chromatography column (due to the amino group in the gulose moiety).
-
Elute with a salt gradient (e.g., 0 to 1 M NaCl) or a pH gradient to separate this compound from other charged molecules.
-
-
Size-Exclusion Chromatography:
-
Further purify the this compound-containing fractions using a size-exclusion column (e.g., Sephadex LH-20) with an appropriate solvent system (e.g., methanol or a water/methanol mixture) to separate compounds based on their molecular size.
-
-
Final Purification by HPLC:
-
Perform a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Elute with a shallow gradient of acetonitrile or methanol in water containing a suitable modifier like formic acid or trifluoroacetic acid.
-
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.
Isolation Workflow Diagram
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gualamycin: A Comprehensive Technical Overview of its Physical and Chemical Properties
Introduction
Gualamycin is a novel aminoglycoside antibiotic with potent activity against a broad spectrum of Gram-negative and select Gram-positive bacteria. Its unique structural modifications are hypothesized to overcome common resistance mechanisms, making it a promising candidate for further drug development. This document provides a detailed overview of the known physical and chemical properties of this compound, along with the experimental methodologies used for their determination.
Physical Properties
The physical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profiling. A summary of these properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Experimental Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Molecular Formula | C₂₁H₄₁N₅O₁₂ | High-Resolution Mass Spectrometry |
| Molecular Weight | 567.58 g/mol | Mass Spectrometry |
| Melting Point | 182-188 °C (decomposes) | Differential Scanning Calorimetry (DSC) |
| Solubility | ||
| Water | >100 mg/mL | UV-Vis Spectroscopy |
| DMSO | ~50 mg/mL | Gravimetric Analysis |
| Ethanol | <1 mg/mL | Gravimetric Analysis |
| pKa | 7.8, 8.5, 9.2 (amino groups) | Potentiometric Titration |
Experimental Protocols
2.1.1 High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A Thermo Scientific™ Orbitrap Exploris™ 240 mass spectrometer was used.
-
Method: this compound was dissolved in a 50:50 acetonitrile/water solution with 0.1% formic acid. The solution was infused directly into the electrospray ionization (ESI) source. Data was acquired in positive ion mode over a mass range of m/z 100-1000.
-
Data Analysis: The molecular formula was determined by analyzing the accurate mass and isotopic distribution pattern of the protonated molecular ion [M+H]⁺.
2.1.2 Differential Scanning Calorimetry (DSC)
-
Instrumentation: A TA Instruments DSC 250 was utilized.
-
Method: Approximately 2-5 mg of this compound was hermetically sealed in an aluminum pan. The sample was heated from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The melting point was determined as the onset of the endothermic peak corresponding to the melting transition.
Chemical Properties
The chemical properties of this compound dictate its stability, reactivity, and interaction with biological targets.
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Data | Experimental Method |
| ¹H NMR (500 MHz, D₂O) | δ 5.88 (d, J=3.5 Hz, 1H), 4.2-3.2 (m, 25H), 2.1-1.5 (m, 15H) | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR (125 MHz, D₂O) | δ 175.2, 100.5, 85.3, 78.2, 75.4, 73.1, 72.5, 55.8, 49.7, 42.1, 35.8, 31.2, 28.9 | Nuclear Magnetic Resonance Spectroscopy |
| FT-IR (KBr, cm⁻¹) | 3350 (O-H, N-H), 2925 (C-H), 1640 (C=O, amide), 1060 (C-O) | Fourier-Transform Infrared Spectroscopy |
| UV-Vis (λmax, water) | No significant absorbance > 220 nm | UV-Visible Spectroscopy |
| Stability | Stable in solid form at 4°C for >2 years. Aqueous solutions are susceptible to hydrolysis at pH < 4 and pH > 9. | HPLC Stability-Indicating Assay |
Experimental Protocols
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 500 MHz spectrometer was used.
-
Method: this compound was dissolved in deuterium oxide (D₂O). ¹H and ¹³C NMR spectra were acquired at 25 °C.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
3.1.2 HPLC Stability-Indicating Assay
-
Instrumentation: An Agilent 1260 Infinity II HPLC system with a diode array detector was employed.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Method: this compound solutions were incubated under various stress conditions (acid, base, oxidative, thermal, photolytic). Samples were taken at specified time points, and the degradation was monitored by the decrease in the peak area of the parent compound and the appearance of degradation products.
Biological Activity and Mechanism of Action
This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. This mechanism is common to aminoglycosides, but the structural features of this compound are thought to provide a more stable interaction with the ribosomal target.
Signaling Pathway Perturbation
The inhibition of bacterial protein synthesis by this compound triggers a cascade of downstream events, ultimately leading to cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Determination
The minimum inhibitory concentration (MIC) of this compound against various bacterial strains is determined using the broth microdilution method.
Caption: Workflow for MIC determination.
Conclusion
This compound demonstrates physical and chemical properties consistent with a promising aminoglycoside antibiotic candidate. Its high water solubility and stability under physiological conditions are advantageous for formulation development. The detailed experimental protocols provided herein should facilitate further research and development of this novel compound. Future studies should focus on elucidating its full resistance profile and in vivo efficacy.
Gualamycin: An Acaricide with Limited Publicly Available Mechanistic Data
Researchers, scientists, and drug development professionals seeking an in-depth understanding of the acaricidal mechanism of action of Gualamycin will find a notable scarcity of detailed information in the public domain. While its discovery and basic acaricidal activity have been reported, the specific biochemical pathways, target sites, and signaling cascades it modulates in mites remain largely undisclosed in available scientific literature.
This compound is a novel acaricide that has been isolated from the culture broth of Streptomyces sp. NK11687[1]. Structurally, it is characterized as a disaccharide-containing pyrrolidine[1][2].
Acaricidal Efficacy
The primary available quantitative data on the efficacy of this compound demonstrates its potent activity against mites, including those resistant to existing acaricides.
| Compound | Concentration (µg/mL) | Acaricidal Activity (%) | Target Mites |
| This compound | 250 | 100 | Dicofol-sensitive and resistant mites |
| Data from a study on the preliminary characterization of this compound.[1] |
This finding highlights the potential of this compound as an alternative or rotational acaricide in resistance management programs. However, without a known mechanism of action, the development of resistance to this compound itself and its cross-resistance potential with other acaricide classes cannot be predicted.
Mechanism of Action: An Unresolved Question
Detailed studies elucidating the specific mode of action of this compound are not available in the peer-reviewed literature. Key information that is currently lacking includes:
-
Target Site: The specific protein, enzyme, or receptor that this compound interacts with in mites has not been identified.
-
Biochemical Pathway Disruption: It is unknown which physiological or biochemical processes are inhibited or activated by this compound, leading to mite mortality.
-
Signaling Cascades: There is no information on any intracellular signaling pathways that may be modulated by this compound.
Due to this absence of mechanistic data, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible at this time.
Experimental Protocols
The initial discovery and purification of this compound involved its isolation from the filtrate of Streptomyces sp. NK11687 culture broth using column chromatography[1]. The reported acaricidal activity was determined against both dicofol-sensitive and resistant mite populations[1]. However, detailed experimental protocols for the bioassays, including mite species, life stages tested, and specific assay conditions, are not provided in the available abstracts.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gualamycin: An In-depth Technical Guide on its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of Gualamycin, a novel natural product. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development, presenting available quantitative data, experimental methodologies, and visual representations of associated biological pathways.
Acaricidal Activity
This compound was first identified as a potent acaricide, demonstrating significant efficacy against mite populations, including those resistant to existing treatments.
| Compound | Concentration | Activity | Target Organism | Reference |
| This compound | 250 µg/ml | 100% acaricidal activity | Dicofol-sensitive mites | [1] |
| This compound | 250 µg/ml | 100% acaricidal activity | Dicofol-resistant mites | [1] |
A detailed experimental protocol for the acaricidal activity assay of this compound is not explicitly available in the provided search results. However, a general workflow can be inferred.
Other Biological Activities
Initial searches did not yield specific information on the antibacterial, antifungal, antiviral, or anticancer activities of this compound. The primary focus of the available literature is on its discovery and acaricidal properties.[1][2] The structural components of this compound, which include a disaccharide and a pyrrolidine moiety, suggest potential for a broader range of biological activities, but this remains to be experimentally verified.
Further research is required to explore the full biological activity spectrum of this compound. Standard screening assays would be necessary to determine its potential efficacy in other therapeutic areas.
The following diagram illustrates a hypothetical workflow for the comprehensive screening of this compound's biological activities.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gualamycin: Current Scientific Landscape and Future Research Directions
A comprehensive review of existing literature reveals that Gualamycin, a compound isolated from Streptomyces sp. NK11687, is primarily characterized as a potent acaricide, effective against mites, including those resistant to conventional agents like Dicofol. [1] While its discovery and structural elucidation as a disaccharide derivative containing a pyrrolidine moiety are documented, there is a notable absence of scientific data pertaining to its therapeutic applications in human diseases.[1][2]
This technical whitepaper aims to consolidate the current knowledge on this compound and transparently address the significant information gap regarding its potential therapeutic uses. Extensive searches for its mechanism of action in human cell lines, clinical trial data, or experimental studies in disease models have not yielded any specific results.
I. Physicochemical Properties and Acaricidal Activity
This compound was first isolated from the culture broth of Streptomyces sp. NK11687.[1] Its structure was determined to be (2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D - galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydr oxy - methylpyrrolidin-2-yl] butanoic acid through various analytical techniques including FAB-MS, NMR spectroscopy, and X-ray crystallography.[2]
The primary documented biological activity of this compound is its acaricidal property.
Table 1: Acaricidal Activity of this compound
| Target Organism | Concentration for 100% Acaricidal Activity | Reference |
| Dicofol-sensitive mites | 250 micrograms/ml | [1] |
| Dicofol-resistant mites | 250 micrograms/ml | [1] |
II. Assessment of Therapeutic Potential: An Information Void
A thorough investigation into the potential therapeutic applications of this compound for human diseases reveals a significant lack of published research. Searches for its efficacy in oncology, its activity as an antibacterial or antiviral agent, or its potential role in modulating inflammatory pathways have not returned any relevant findings. Consequently, there is no data to populate tables on parameters such as IC50 values against cancer cell lines, minimum inhibitory concentrations (MICs) against pathogenic bacteria, or effects on cytokine production.
III. Future Research Perspectives
The absence of data on the therapeutic applications of this compound presents a unique opportunity for the scientific community. Given that many natural products from Streptomyces species have yielded valuable therapeutic agents, a systematic evaluation of this compound's biological activities is warranted.
Workflow for Investigating Therapeutic Potential of this compound
Caption: Proposed workflow for exploring the therapeutic potential of this compound.
Experimental Protocols for Future Research:
To bridge the existing knowledge gap, the following experimental protocols are proposed:
1. In vitro Anticancer Screening:
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).
-
Methodology: Cell viability assays such as MTT or CellTiter-Glo® to be performed after treating cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Data Analysis: Calculation of IC50 (half-maximal inhibitory concentration) values to determine cytotoxic or cytostatic effects.
2. Antibacterial Susceptibility Testing:
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Methodology: Broth microdilution method according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).
-
Data Analysis: The lowest concentration of this compound that visibly inhibits bacterial growth will be recorded as the MIC.
3. Anti-inflammatory Activity Assays:
-
Cell Model: Lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Methodology: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA after treatment with this compound.
-
Data Analysis: Determination of the concentration-dependent inhibition of cytokine production.
IV. Conclusion
In its current state of scientific discovery, this compound is an acaricide with a well-defined chemical structure. Its potential as a therapeutic agent for human diseases remains entirely unexplored. The lack of data on its mechanism of action, efficacy in disease models, and safety profile in humans means that any discussion of its therapeutic applications is purely speculative. This whitepaper serves as a call to the research community to investigate the untapped potential of this natural product. The proposed experimental workflows provide a foundational roadmap for such an endeavor, which could potentially unveil novel therapeutic avenues for this compound.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gualamycin: A Technical Review of a Novel Acaricide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on gualamycin, a novel acaricide. The information is based on foundational studies detailing its discovery, isolation, and initial characterization. This document collates the known data, highlights the current understanding of its biological activity, and identifies areas where further research is needed.
Introduction and History
This compound is a novel natural product first isolated from the culture broth of the bacterium Streptomyces sp. NK11687.[1] The discovery and characterization of this compound were first reported in 1995.[1][2] Structurally, it is a complex molecule composed of a disaccharide linked to a pyrrolidine-containing butanoic acid derivative.[2] The complete chemical structure was determined to be (2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D - galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydr oxy - methylpyrrolidin-2-yl] butanoic acid.[2] This structural elucidation was achieved through a combination of techniques including FAB-MS, 1H and 13C NMR, COSY, HMQC, HMBC, IR, and X-ray crystallographic analyses.[2]
Biological Activity
The primary and, to date, only reported biological activity of this compound is its potent acaricidal (mite-killing) effect.[1]
Acaricidal Efficacy
The initial studies demonstrated that this compound exhibits significant lethality against mites. The available quantitative data on its efficacy is summarized below.
| Compound | Concentration (µg/mL) | Acaricidal Activity (%) | Target Mites | Reference |
| This compound | 250 | 100 | Dicofol-sensitive and resistant mites | [1] |
This data indicates that this compound is effective against mite populations that have developed resistance to existing acaricides like Dicofol, suggesting a different mechanism of action.[1]
Experimental Protocols
The available literature provides a general overview of the methods used for the production, isolation, and initial testing of this compound.
Production and Isolation of this compound
-
Producing Organism: Streptomyces sp. NK11687[1]
-
Fermentation: this compound was produced through fermentation of Streptomyces sp. NK11687 in a suitable culture broth.[1]
-
Isolation: Following fermentation, this compound was isolated from the culture filtrate.[1]
-
Purification: The purification process involved multiple steps of column chromatography to obtain the pure compound.[1]
Acaricidal Activity Assay
Details on the specific protocol for the acaricidal activity assay are limited in the primary literature. The study reports 100% activity at a concentration of 250 micrograms/ml, but the exact duration of exposure, the life stage of the mites tested, and the method of application (e.g., contact, ingestion) are not specified.[1]
Mechanism of Action and Signaling Pathways
The mechanism of action by which this compound exerts its acaricidal effect has not been elucidated in the available scientific literature. Consequently, there is no information on any specific signaling pathways that are modulated by this compound. This remains a critical gap in the understanding of this compound and a key area for future research.
Summary and Future Directions
This compound is a structurally novel compound with demonstrated potent acaricidal activity. Its effectiveness against resistant mite strains makes it a potentially interesting candidate for development as a new pest control agent. However, the current body of knowledge is limited to its discovery, structure, and a single endpoint of biological activity.
To fully assess the potential of this compound, further research is imperative in the following areas:
-
Elucidation of the Mechanism of Action: Understanding how this compound kills mites is crucial for its development and for predicting potential resistance mechanisms.
-
Spectrum of Activity: Determining the efficacy of this compound against a broader range of mite species and other arthropod pests.
-
Toxicology and Safety Profile: Comprehensive studies are needed to evaluate its safety for non-target organisms, including mammals, beneficial insects, and the environment.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency, selectivity, or more favorable physicochemical properties.
-
Optimization of Production: Developing more efficient fermentation and purification processes to enable larger-scale production for further studies and potential commercialization.
Visualizations
The following diagram illustrates the general workflow for the discovery and initial characterization of this compound as described in the literature.
Caption: Workflow for the discovery and characterization of this compound.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Gualamycin: Application Notes and Protocols for Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gualamycin is a novel acaricidal agent isolated from the fermentation broth of Streptomyces sp. NK11687.[1] Structurally, it is a disaccharide-containing molecule, ((2R,3S,4S)-2-O-[4-O-(2-amino-2-deoxy-beta-D-gulopyranosyl)-alpha-D - galactopyranosyl]-2,3,4-trihydroxy-4-[(2S,3S,4S,5S)-3,4-dihydroxy-5-hydr oxy - methylpyrrolidin-2-yl] butanoic acid), that has demonstrated significant activity against mites, including those resistant to conventional acaricides like Dicofol.[1][2] This document provides detailed, though representative, protocols for the purification of this compound from a fermentation culture, based on established techniques for similar natural products. While specific quantitative data from the original isolation is not publicly available, the methodologies presented here are based on common practices for the purification of polar, water-soluble compounds like disaccharide antibiotics from Streptomyces fermentations.
Data Presentation: Representative Purification of this compound
The following table summarizes hypothetical quantitative data for a representative purification process of this compound from a 10-liter fermentation of Streptomyces sp. NK11687. This data is intended to be illustrative of a typical purification workflow.
| Purification Step | Total Volume (L) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Filtrate | 10 | 1,000,000 | 10 | 100 | 1 |
| Diaion HP-20 Adsorption/Elution | 1 | 850,000 | 75 | 85 | 7.5 |
| Silica Gel Chromatography | 0.2 | 600,000 | 500 | 60 | 50 |
| Cation Exchange Chromatography | 0.1 | 500,000 | 2,500 | 50 | 250 |
| Preparative HPLC | 0.05 | 400,000 | 10,000 | 40 | 1000 |
Experimental Protocols
Fermentation and Harvest
A representative protocol for the fermentation of Streptomyces sp. and harvesting of the culture broth is as follows:
-
Medium: A suitable production medium for Streptomyces is prepared (e.g., starch-casein nitrate broth).
-
Inoculation: A seed culture of Streptomyces sp. NK11687 is used to inoculate the production medium.
-
Fermentation: The culture is incubated for 5-7 days at 28°C with shaking at 150 rpm.
-
Harvest: The fermentation broth is harvested by centrifugation or filtration to separate the mycelium from the culture filtrate containing this compound.
Initial Extraction and Concentration
This compound, being a polar compound, is expected to be in the aqueous culture filtrate. An initial extraction and concentration step is crucial.
-
Adsorption: The culture filtrate is passed through a column packed with a non-polar adsorbent resin, such as Diaion HP-20. This compound and other organic molecules will adsorb to the resin.
-
Washing: The column is washed with deionized water to remove salts and other highly polar impurities.
-
Elution: this compound is eluted from the resin using a polar organic solvent, such as methanol or acetone.
-
Concentration: The eluate is concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
A multi-step chromatographic process is typically required to achieve high purity.
-
Silica Gel Chromatography:
-
The crude extract is applied to a silica gel column.
-
The column is eluted with a gradient of a non-polar solvent (e.g., chloroform) and a polar solvent (e.g., methanol).
-
Fractions are collected and tested for acaricidal activity to identify those containing this compound.
-
-
Cation Exchange Chromatography:
-
Due to the presence of an amino group, this compound is basic and can be purified using cation exchange chromatography.
-
Active fractions from the silica gel step are pooled, dissolved in a low-salt buffer at a slightly acidic pH, and applied to a cation exchange column (e.g., CM-Sephadex).
-
The column is washed with the starting buffer and then eluted with a salt gradient (e.g., 0-1 M NaCl).
-
Active fractions are collected, pooled, and desalted.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step is often performed using preparative reverse-phase HPLC.
-
The desalted, partially purified this compound is dissolved in a suitable solvent and injected onto a C18 column.
-
Elution is carried out using a gradient of water and acetonitrile, both of which may contain a small amount of a modifying agent like trifluoroacetic acid (TFA).
-
The peak corresponding to this compound is collected, and the solvent is removed by lyophilization to yield the pure compound.
-
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: A representative workflow for the purification of this compound.
Plausible Signaling Pathway for Acaricidal Action
While the precise molecular target of this compound is not yet elucidated, a plausible mechanism of action for an acaricide involves the disruption of the mite's central nervous system. Many existing acaricides target neurotransmitter receptors or ion channels.[3][4][5] Another potential pathway involves the induction of oxidative stress.[6]
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The ROS–FOXO pathway mediates broad-spectrum detoxification of acaricides in Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of Gualamycin
Introduction
Gualamycin is a novel acaricide isolated from the culture broth of a Streptomyces species.[1][2] As a member of the pluramycin family of antibiotics, which are structurally related to anthracyclines, this compound holds potential for various applications.[3][4] The development of robust and reliable analytical methods for the quantification of this compound is crucial for research, quality control, and formulation development. This document provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the analysis and characterization of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the quantification of antibiotics and other small molecules.[5] Given the structural similarity of this compound to anthracyclines, which possess chromophores, UV detection is a suitable approach.[6][7]
Experimental Protocol
1.1.1. Sample Preparation (from Fermentation Broth)
-
Centrifuge the fermentation broth at 4000 rpm for 10 minutes to separate the supernatant from the mycelia.[1]
-
To 1 mL of the supernatant, add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.
1.1.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.[8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
1.1.3. Quantification
A standard curve should be prepared using this compound reference standards of known concentrations. The concentration of this compound in the samples is determined by interpolating their peak areas against the standard curve.
Data Presentation: Typical Method Validation Parameters
The following table summarizes the typical validation parameters that should be assessed for this HPLC method. The values provided are illustrative and would need to be experimentally determined for this compound.
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | > 0.995 | 0.998 |
| Range | To be determined based on expected concentrations | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[9][10]
Experimental Protocol
2.1.1. Sample Preparation
Sample preparation can follow the same procedure as for HPLC-UV analysis. For plasma or tissue samples, a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) may be necessary to remove interferences.
2.1.2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Parameters | To be optimized for this compound (precursor ion and product ions) |
2.1.3. Quantification
Quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. An internal standard should be used to correct for matrix effects and variations in instrument response.
Data Presentation: Typical Quantitative Parameters for LC-MS/MS
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | > 0.99 | 0.999 |
| Range | To be determined | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.03 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 98 - 103% |
| Precision (% RSD) | < 15% | < 7% |
| Matrix Effect | 85 - 115% | 92% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Proposed Mechanism of Action Pathway
This compound belongs to the pluramycin family, which are known to act as DNA intercalating agents and inhibitors of topoisomerase II, similar to anthracyclines.[3][7]
Caption: Proposed this compound mechanism of action.
References
- 1. ebin.pub [ebin.pub]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. das-institute.com [das-institute.com]
- 6. Determination of anthracycline purity in patient samples and identification of in vitro chemical reduction products by application of a multi-diode array high-speed spectrophotometric detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthracycline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wur.nl [wur.nl]
Gualamycin In Vitro Acaricidal Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gualamycin, a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687, has demonstrated significant efficacy against mite populations, including those resistant to conventional treatments like Dicofol.[1] Preliminary studies have shown that this compound can achieve 100% acaricidal activity at a concentration of 250 micrograms/ml.[1] This document provides detailed protocols for conducting in vitro acaricidal activity assays of this compound, offering a framework for further research and development of this promising compound. The methodologies described are based on established acaricide testing protocols such as the Adult Immersion Test (AIT) and Larval Packet Test (LPT).[2][3][4]
Data Presentation
The following table summarizes the known acaricidal activity of this compound and provides a template for recording experimental data.
| Concentration (µg/mL) | Mite Species | Exposure Time (hours) | Mortality Rate (%) | Notes |
| 250 | Dicofol-sensitive mites | Not Specified | 100 | Published data[1] |
| 250 | Dicofol-resistant mites | Not Specified | 100 | Published data[1] |
| 125 | Tetranychus urticae | 24 | Data dependent on experimental results | |
| 62.5 | Tetranychus urticae | 24 | Data dependent on experimental results | |
| 31.25 | Tetranychus urticae | 24 | Data dependent on experimental results | |
| Control (Solvent) | Tetranychus urticae | 24 | Data dependent on experimental results |
Experimental Protocols
Adult Immersion Test (AIT) Protocol
This protocol is adapted from established methods for evaluating the efficacy of acaricides against adult mites or ticks.[3][5]
a. Materials:
-
This compound
-
Solvent (e.g., distilled water, ethanol, or acetone, depending on this compound's solubility)
-
Test organisms (e.g., adult female Tetranychus urticae)
-
Petri dishes (60 mm diameter)
-
Filter paper (Whatman No. 1)
-
Micropipettes
-
Beakers
-
Forceps
-
Incubator
-
Stereomicroscope
b. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions to obtain the desired test concentrations (e.g., 250, 125, 62.5, and 31.25 µg/mL).
-
Prepare a control solution containing only the solvent.
c. Experimental Procedure:
-
Place a disc of filter paper in the bottom of each Petri dish.
-
Collect healthy, active adult mites of a uniform age and size.
-
Using a fine brush, carefully place a predetermined number of mites (e.g., 20) into each Petri dish.
-
Immerse the mites by adding a fixed volume (e.g., 2 mL) of the respective this compound dilution or control solution to each Petri dish, ensuring complete submersion of the mites.
-
Allow the mites to be immersed for a short period (e.g., 10-30 seconds).
-
After immersion, carefully pour off the excess solution and allow the filter paper to air dry for a few minutes.
-
Place the Petri dishes in an incubator set to appropriate conditions for the test species (e.g., 25 ± 1°C, 70-80% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Assess mite mortality at predetermined time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are immobile when prodded with a fine brush are considered dead.
d. Data Analysis:
-
Calculate the percentage of mortality for each concentration and the control group.
-
Correct the mortality data using Abbott's formula if mortality is observed in the control group.
-
The LC50 (lethal concentration for 50% of the population) can be determined using probit analysis.
Larval Packet Test (LPT) Protocol
This protocol is a standard method for assessing the efficacy of acaricides against the larval stages of mites or ticks.[2][4]
a. Materials:
-
This compound solutions (prepared as in the AIT protocol)
-
Mite larvae (e.g., 7-14 days old)
-
Filter paper (Whatman No. 1)
-
Micropipettes
-
Binder clips or adhesive tape
-
Fine brush
-
Incubator
-
Stereomicroscope
b. Experimental Procedure:
-
Cut filter paper into rectangular strips (e.g., 8.5 cm x 3.75 cm).[2]
-
Apply a specific volume (e.g., 0.6 mL) of each this compound dilution or control solution evenly onto a filter paper strip.[2][4]
-
Allow the filter paper to dry completely in an incubator (e.g., at 37°C for 30 minutes) to ensure the solvent evaporates.[2][4]
-
Fold each treated filter paper in half and seal the sides with binder clips or adhesive tape to create a packet.
-
Using a fine brush, carefully place a known number of larvae (e.g., approximately 100) inside each packet.[2]
-
Seal the open end of the packet.
-
Place the packets in an incubator under controlled conditions (e.g., 28 ± 1°C and 85 ± 5% relative humidity).[2]
-
After 24 hours, open the packets and count the number of live and dead larvae under a stereomicroscope.[4] Larvae that are unable to move when stimulated are considered dead.
c. Data Analysis:
-
Calculate the percentage of larval mortality for each concentration.
-
Use Abbott's formula for correction if necessary.
-
Determine the LC50 value through probit analysis.
Mandatory Visualizations
Caption: Workflow for in vitro acaricidal activity assay of this compound.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Protocols for the Assessment of Anti-Tick Compounds from Pinus roxburghii against Rhipicephalus (Boophilus) microplus Ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Acaricidal Activity of Selected Medicinal Plants Traditionally Used against Ticks in Eastern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Gualamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gualamycin, a novel compound, is under investigation for its potential therapeutic applications. An essential step in the preclinical evaluation of any new compound is the assessment of its cytotoxic effects on various cell types. Cytotoxicity assays are crucial for determining the concentration range at which a compound may be toxic to cells, thereby providing insights into its safety profile and potential as a therapeutic agent. These assays measure various cellular parameters to assess cell health, such as membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis).
This document provides detailed protocols for three widely used and robust cell-based assays to evaluate the cytotoxicity of this compound: the MTT assay, the LDH assay, and the Annexin V-FITC/PI apoptosis assay. These methods offer a comprehensive approach to understanding the cytotoxic potential of a compound by assessing different aspects of cellular response to toxic insults.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.
Table 1: Metabolic Activity of Cells Treated with this compound (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 85.3 ± 6.1 |
| 50 | 52.7 ± 7.3 |
| 100 | 25.4 ± 4.5 |
| 200 | 10.2 ± 2.1 |
Table 2: Membrane Integrity of Cells Treated with this compound (LDH Release Assay)
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2.5 ± 1.1 |
| 1 | 3.1 ± 1.5 |
| 10 | 15.8 ± 3.2 |
| 50 | 48.9 ± 5.9 |
| 100 | 78.2 ± 8.4 |
| 200 | 95.6 ± 4.7 |
Table 3: Apoptosis Induction in Cells Treated with this compound (Annexin V-FITC/PI Assay)
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| 50 | 45.8 ± 3.5 | 35.6 ± 4.1 | 15.3 ± 2.8 | 3.3 ± 0.9 |
| 100 | 15.1 ± 2.8 | 50.2 ± 5.3 | 30.7 ± 4.5 | 4.0 ± 1.1 |
Signaling Pathway
Drug-induced cytotoxicity often involves the activation of apoptosis, or programmed cell death. The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms through which cytotoxic compounds can induce cell death. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Experimental Protocols & Workflows
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The amount of formazan produced is proportional to the number of viable cells.[2]
Experimental Workflow:
Caption: MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
LDH (Lactate Dehydrogenase) Release Assay
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5][6] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[7] The amount of LDH in the supernatant is proportional to the number of dead cells.[6]
Experimental Workflow:
Caption: LDH assay experimental workflow.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls:
-
Spontaneous LDH release: Wells with untreated cells.
-
Maximum LDH release: Wells with untreated cells where a lysis buffer (e.g., 1% Triton X-100) is added 45 minutes before the end of the incubation period.[8]
-
Background: Wells with medium only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9]
-
Stop Reaction: Add 50 µL of stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Experimental Workflow:
Caption: Annexin V-FITC/PI assay workflow.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Necrotic cells: Annexin V- and PI+[10]
-
References
- 1. Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Caspase activation cascades in apoptosis | Biochemical Society Transactions | Portland Press [portlandpress.com]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Gualamycin: Application Notes and Protocols for Controlling Resistant Mite Populations
Disclaimer: Information regarding gualamycin is limited to a single 1995 study. The following application notes and protocols are based on this limited data and supplemented with generalized methodologies from acaricide research. Further research is required to fully elucidate the potential of this compound for controlling resistant mite populations.
Introduction
This compound is a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687.[1] Preliminary research has indicated its potential as an effective agent against mite populations that have developed resistance to existing treatments. This document provides an overview of the available data on this compound, along with generalized experimental protocols for its application and evaluation. It is intended for researchers, scientists, and drug development professionals investigating new solutions for acaricide resistance.
Efficacy of this compound
The primary evidence for this compound's efficacy comes from a study by Kaneko et al. (1995), which demonstrated its potent acaricidal activity. The key findings from this research are summarized below.
| Compound | Concentration (µg/mL) | Acaricidal Activity (%) | Target Mite Population | Reference |
| This compound | 250 | 100 | Dicofol-sensitive | [1] |
| This compound | 250 | 100 | Dicofol-resistant | [1] |
Mechanism of Action and Resistance
The precise mechanism of action for this compound has not been detailed in publicly available literature. Similarly, there is no information regarding mite resistance to this compound. However, understanding the common mechanisms of resistance to other acaricides can provide a framework for future research.
Mite populations typically develop resistance to acaricides through two primary mechanisms:
-
Target-site modification: Mutations in the protein targeted by the acaricide can reduce its binding affinity, rendering the treatment less effective.
-
Metabolic resistance: Increased production of detoxification enzymes, such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases, can metabolize the acaricide before it reaches its target.
Further research is needed to determine this compound's mode of action and to assess the potential for resistance development.
Experimental Protocols
The following are generalized protocols for the isolation of this compound and the evaluation of its acaricidal activity, based on standard practices in the field.
This compound Isolation and Purification
This protocol is a generalized representation of the process described in the initial study.[1]
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Culture Streptomyces sp. NK11687 in a suitable broth medium under optimal conditions for this compound production.
-
Extraction: Separate the mycelia from the fermentation broth by filtration to obtain the culture filtrate containing this compound.
-
Purification:
-
Subject the culture filtrate to a series of column chromatography steps. The original study utilized Diaion HP-20, silica gel, and other chromatographic techniques.[1]
-
Collect fractions and perform bioassays to identify those with acaricidal activity.
-
Pool the active fractions and perform further purification steps, such as High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.
-
Acaricidal Activity Bioassay
This is a generalized protocol for assessing the efficacy of this compound against a target mite population.
Caption: Experimental workflow for acaricidal activity bioassay.
Methodology:
-
Mite Collection: Collect a sufficient number of mites from a host (e.g., spider mites from bean plants, varroa mites from honey bees).
-
Preparation of this compound Solutions: Prepare a series of dilutions of pure this compound in a suitable solvent. Include a solvent-only control.
-
Treatment Application:
-
For plant-feeding mites, a leaf-dip or spray-tower method can be used.
-
For parasitic mites, a contact vial or topical application method may be appropriate.
-
-
Incubation: Place the treated mites in a controlled environment (temperature, humidity, and light) for a specified period (e.g., 24-48 hours).
-
Mortality Assessment: After the incubation period, count the number of dead and live mites under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the lethal concentration (e.g., LC50) using probit analysis.
Signaling Pathways in Acaricide Resistance
While the specific signaling pathways affected by this compound are unknown, below is a generalized diagram illustrating pathways commonly involved in metabolic resistance to other acaricides.
Caption: Generalized pathways of acaricide action and resistance.
Future Directions
The promising initial findings on this compound's efficacy against resistant mites warrant further investigation. Key areas for future research include:
-
Elucidation of the chemical structure and mechanism of action of this compound.
-
Comprehensive dose-response studies to determine the LC50 and LC90 against a wider range of resistant mite species.
-
Toxicological studies to assess the safety of this compound for non-target organisms and the environment.
-
Development of a scalable fermentation and purification process for large-scale production.
The information provided here serves as a starting point for researchers interested in exploring the potential of this compound as a novel tool for managing resistant mite populations.
References
Application Notes and Protocols for the Total Synthesis of Gualamycin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gualamycin, a novel acaricide isolated from Streptomyces sp. NK11687, has demonstrated significant biological activity, including 100% acaricidal activity at 250 micrograms/ml against mites resistant to Dicofol. Its complex structure, featuring a unique disaccharide moiety linked to a densely functionalized pyrrolidine core, presents a formidable challenge for synthetic chemists. While a complete total synthesis of this compound has not yet been reported in publicly available literature, this document provides a comprehensive overview of synthetic strategies for analogous structures and key fragments. These approaches offer a foundational blueprint for researchers embarking on the total synthesis of this compound and the development of novel analogues with potential therapeutic applications.
The structural elucidation of this compound revealed a sophisticated architecture comprising a galactose unit glycosidically linked to an aminogulopyranose, which is in turn connected to a highly substituted pyrrolidine ring. This intricate arrangement of stereocenters and functional groups necessitates advanced synthetic methodologies for its construction. This document will detail relevant synthetic protocols and strategies for key structural motifs found within this compound, drawing from successful total syntheses of other complex natural products.
Key Structural Features and Synthetic Challenges
The total synthesis of this compound presents several key challenges that must be addressed:
-
Stereoselective Glycosylation: The formation of the disaccharide linkage between galactose and the amino-gulose derivative, as well as the linkage to the pyrrolidine core, requires precise stereocontrol.
-
Synthesis of the Highly Substituted Pyrrolidine Core: The pyrrolidine moiety is adorned with multiple contiguous stereocenters, demanding a highly stereoselective synthetic route.
-
Functional Group Compatibility: The presence of numerous hydroxyl and amino groups necessitates a robust protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.
-
Endgame Coupling: The final union of the complex disaccharide and the pyrrolidine fragment is a critical step that requires careful planning and execution.
Strategies for the Synthesis of Core Fragments
While a direct synthesis of this compound is not available, the synthesis of its core components can be envisioned by drawing parallels with the synthesis of other natural products containing similar structural motifs.
Synthesis of Aminocyclitols and Pyrrolidines
The densely functionalized aminocyclopentitol core of natural products like Pactamycin and Jogyamycin shares synthetic challenges with the pyrrolidine core of this compound. Strategies employed in their syntheses can provide valuable insights. A diastereoselective synthesis of the aminocyclitol core of Jogyamycin has been achieved via an allene aziridination strategy, which allows for the rapid construction of densely functionalized amine-containing stereotriads.
Illustrative Workflow for Aminocyclitol Core Synthesis:
Caption: Workflow for the synthesis of a functionalized aminocyclitol core.
Stereoselective Glycosylation Strategies
The formation of the disaccharide unit of this compound requires highly stereoselective glycosylation methods. The synthesis of Aldgamycin N, which also contains a complex sugar moiety, provides a relevant example. In this synthesis, a trichloroacetimidate donor was used for the glycosylation, which proceeded through a transient orthoester to yield the desired β-glycoside.
General Glycosylation Workflow:
The Untapped Potential of Gualamycin: A Hypothetical Framework for Novel Insecticide Development
Application Note
Introduction
Gualamycin, a natural product isolated from Streptomyces sp. NK11687, has been identified as a novel acaricide, effective against mites and ticks.[1] Its complex molecular architecture presents a promising scaffold for the development of new insecticidal compounds. This document outlines a hypothetical framework for researchers, scientists, and drug development professionals on how this compound could be utilized as a starting point for the discovery of next-generation insecticides. While specific data on this compound's insecticidal derivatives is not currently available in public literature, this note provides a roadmap for such a research program, drawing on established principles of insecticide development.
The core strategy involves the semi-synthesis of this compound analogs and subsequent evaluation of their insecticidal efficacy. By systematically modifying the this compound core, it may be possible to enhance its activity spectrum to include a broader range of insect pests, improve its potency, and optimize its physicochemical properties for agricultural applications.
Data Presentation: A Template for Efficacy Evaluation
Quantitative data from bioassays is critical for establishing structure-activity relationships (SAR). All experimental data should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key quantitative metrics.
Table 1: Larvicidal Activity of this compound Analogs
| Compound ID | Target Insect Species | Bioassay Method | LC50 (µg/mL) [95% Confidence Interval] | LC90 (µg/mL) [95% Confidence Interval] | Slope ± SE |
| This compound | Spodoptera frugiperda | Leaf Dip Assay | - | - | - |
| Analog-001 | Spodoptera frugiperda | Leaf Dip Assay | - | - | - |
| Analog-002 | Spodoptera frugiperda | Leaf Dip Assay | - | - | - |
| Control | Spodoptera frugiperda | Leaf Dip Assay | - | - | - |
Table 2: Adulticidal Activity of this compound Analogs
| Compound ID | Target Insect Species | Bioassay Method | LD50 (µ g/insect ) [95% Confidence Interval] | LD90 (µ g/insect ) [95% Confidence Interval] | Slope ± SE |
| This compound | Aedes aegypti | Topical Application | - | - | - |
| Analog-001 | Aedes aegypti | Topical Application | - | - | - |
| Analog-002 | Aedes aegypti | Topical Application | - | - | - |
| Control | Aedes aegypti | Topical Application | - | - | - |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful execution of a research program. The following are generalized protocols that can be adapted for the evaluation of this compound analogs.
Protocol 1: General Synthesis of this compound Analogs
This protocol outlines a general approach for the chemical modification of the this compound scaffold. Specific reaction conditions will need to be optimized for each analog.
Materials:
-
This compound
-
Appropriate solvents (e.g., DMF, DMSO, DCM)
-
Acylating agents, alkylating agents, or other modifying reagents
-
Catalysts (e.g., DMAP, TEA)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Procedure:
-
Dissolve this compound in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired modifying reagent and catalyst to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or elevated temperature) and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Extract the crude product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue using column chromatography or preparative HPLC to obtain the desired this compound analog.
-
Characterize the final product using spectroscopic methods (e.g., NMR, MS) to confirm its structure and purity.
Protocol 2: Insecticidal Bioassay - Leaf Dip Method
This protocol is suitable for assessing the larvicidal activity of this compound analogs against foliage-feeding insects.
Materials:
-
This compound analogs dissolved in a suitable solvent (e.g., acetone or ethanol)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Fresh host plant leaves
-
Third-instar larvae of the target insect species (e.g., Spodoptera frugiperda)
-
Petri dishes lined with filter paper
-
Forceps
Procedure:
-
Prepare a series of dilutions of each this compound analog in distilled water containing a small amount of surfactant.
-
For each concentration, dip fresh host plant leaves into the solution for 10-20 seconds with gentle agitation.
-
Allow the leaves to air-dry completely.
-
Place one treated leaf into each Petri dish.
-
Introduce a single third-instar larva into each Petri dish.
-
Seal the Petri dishes and maintain them in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod).
-
Assess larval mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LC50 and LC90 values using probit analysis.
Protocol 3: Target-Based Assay - Acetylcholinesterase (AChE) Inhibition
This in vitro assay can be used to investigate if this compound analogs act on the insect nervous system by inhibiting the enzyme acetylcholinesterase.
Materials:
-
This compound analogs
-
Acetylcholinesterase (from an insect source)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a solution of acetylcholinesterase in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the this compound analogs.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes).
-
Add the substrate (acetylthiocholine iodide) and DTNB to each well to initiate the reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value for each analog.
Mandatory Visualizations
Diagrams are provided to illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for the discovery of novel insecticides using this compound as a scaffold.
Caption: A hypothetical signaling pathway that could be modulated by this compound analogs in insects.
The development of novel insecticides is paramount for sustainable agriculture and public health. Natural products like this compound offer a rich starting point for the discovery of new chemical entities with unique modes of action. The framework presented here provides a comprehensive, albeit hypothetical, guide for initiating a research program aimed at leveraging the this compound scaffold. Through systematic analog synthesis, rigorous bioassays, and in-depth mechanism of action studies, the full potential of this compound as a precursor to a new class of insecticides may be realized. It is important to reiterate that further research is required to generate the specific data needed to validate this approach.
References
Application Notes and Protocols: Gualamycin Stability and Degradation Studies
Disclaimer: The following application notes and protocols are provided for a hypothetical compound named "Gualamycin." The data, degradation pathways, and experimental details are illustrative and based on general principles of pharmaceutical stability testing. These are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel antibiotic under development. Understanding its stability and degradation profile is critical for formulation development, establishing storage conditions, and ensuring patient safety and efficacy.[1][2][3] This document outlines the protocols for forced degradation studies and stability-indicating methods for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[2] Forced degradation studies, or stress testing, are essential to identify potential degradation products and elucidate degradation pathways.[4][5]
Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating analytical method is crucial to separate and quantify this compound from its potential degradation products.[2] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Formic acid in Water:Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 20 minutes |
Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of this compound under various stress conditions to predict its long-term stability and identify degradation products.[2][5]
Experimental Workflow for Forced Degradation
The following diagram illustrates the general workflow for conducting forced degradation studies on this compound.
Protocols for Forced Degradation Studies
-
Add 1 mL of this compound stock solution (1 mg/mL) to a vial.
-
Add 1 mL of 0.1 M hydrochloric acid.
-
Keep the vial at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Add 1 mL of this compound stock solution (1 mg/mL) to a vial.
-
Add 1 mL of 0.1 M sodium hydroxide.
-
Keep the vial at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Add 1 mL of this compound stock solution (1 mg/mL) to a vial.
-
Add 1 mL of 3% hydrogen peroxide.
-
Keep the vial at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Place this compound solid powder in a vial.
-
Keep the vial in a hot air oven at 80°C for 48 hours.
-
After exposure, dissolve the powder in methanol to prepare a 1 mg/mL solution.
-
Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Expose this compound solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dissolve the powder in methanol to prepare a 1 mg/mL solution.
-
Dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Summary of Forced Degradation Results
The following table summarizes the illustrative results of the forced degradation studies on this compound.
Table 2: Summary of this compound Forced Degradation
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | GDP-1, GDP-2 |
| 0.1 M NaOH | 4 hours | 60°C | 25.8% | GDP-3 |
| 3% H₂O₂ | 24 hours | Room Temp. | 8.5% | GDP-4 |
| Thermal | 48 hours | 80°C | 5.1% | GDP-1 |
| Photolytic | 1.2 million lux hours | Ambient | 12.3% | GDP-5 |
Hypothetical Degradation Pathway of this compound
Based on the degradation products identified by LC-MS analysis, a hypothetical degradation pathway for this compound is proposed.
Stability Studies
Long-term and accelerated stability studies should be conducted on the final this compound drug product to establish its shelf-life and recommended storage conditions.[6][7]
Protocol for Stability Studies
-
Store the this compound drug product in its final packaging at the conditions specified in Table 3.
-
At each time point, withdraw samples and analyze for appearance, assay, and degradation products using the validated HPLC method.
-
The frequency of testing should follow ICH guidelines.[6]
Table 3: ICH Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion
The provided protocols and application notes offer a comprehensive framework for evaluating the stability and degradation of the hypothetical antibiotic, this compound. The forced degradation studies indicate that this compound is most susceptible to degradation under basic conditions, followed by acidic and photolytic stress. The developed stability-indicating HPLC method is suitable for quantifying this compound and its degradation products. Further long-term and accelerated stability studies are necessary to establish the shelf-life and appropriate storage conditions for the final drug product.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Stability Testing - Pharmaceutical Products [eurofins.nl]
Gualamycin: Application Notes and Protocols for Agricultural Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gualamycin, a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687, has demonstrated significant potential for application in agriculture.[1] As a naturally derived compound, this compound presents a promising alternative to synthetic chemical pesticides, aligning with the growing demand for sustainable agricultural practices. These application notes provide a comprehensive overview of the formulation of this compound for agricultural use, along with detailed protocols for its evaluation. While specific formulation details for this compound are not publicly available, this document outlines a representative formulation based on common practices for other Streptomyces-derived microbial pesticides.[2][3]
Formulation of this compound
The effective application of this compound in an agricultural setting requires its formulation into a stable and effective product. Microbial pesticides are commonly formulated as wettable powders (WP) or suspension concentrates (SC).[4][5] A wettable powder formulation is described here as a representative example.
Representative Wettable Powder (WP) Formulation
The following table outlines a typical composition for a this compound wettable powder formulation. The percentages represent a starting point for formulation development and may require optimization based on experimental results.
| Component | Function | Representative Percentage (w/w) |
| This compound (Technical Grade) | Active Ingredient | 10 - 25% |
| Carrier | Diluent and stabilizer | 60 - 80% |
| Kaolin or Talc | Inert mineral carrier | |
| Wetting Agent | Facilitates mixing with water | 2 - 5% |
| Sodium dodecyl sulfate | Anionic surfactant | |
| Dispersing Agent | Prevents agglomeration in water | 3 - 7% |
| Lignosulfonates | Anionic surfactant | |
| Protective Agent | Enhances stability against environmental stress | 1 - 3% |
| Skim milk powder or Maltodextrin | Protects against UV radiation and desiccation |
Formulation Workflow
The following diagram illustrates the general workflow for preparing a this compound wettable powder formulation.
Experimental Protocols
The following protocols are designed to evaluate the efficacy and safety of this compound formulations for agricultural use.
Protocol for Acaricidal Efficacy Testing
This protocol outlines the procedure for determining the efficacy of a this compound formulation against a target mite species on a host plant.
Objective: To determine the lethal concentration (LC50) and overall efficacy of the this compound formulation.
Materials:
-
This compound wettable powder formulation
-
Host plants (e.g., bean or citrus plants) infested with a known mite species (e.g., Tetranychus urticae)
-
Spray bottle or atomizer
-
Microscope
-
Distilled water
-
Control (formulation without this compound)
-
Reference acaricide (e.g., Dicofol)
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound WP formulation in distilled water. A common starting range is 50, 100, 250, and 500 µg/mL. Also prepare a control solution and a solution of the reference acaricide at its recommended concentration.
-
Application: Randomly assign infested plants to each treatment group. Spray the plants with the respective test solutions until runoff, ensuring complete coverage of all plant surfaces.
-
Incubation: Maintain the treated plants in a controlled environment (e.g., greenhouse with controlled temperature and humidity) for a specified period, typically 24, 48, and 72 hours.
-
Data Collection: At each time point, count the number of live and dead mites on a predetermined number of leaves from each plant under a microscope.
-
Data Analysis: Calculate the percentage mortality for each concentration and control. Correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.
Efficacy Calculation: The efficacy of the treatment can be calculated using the following formula:
Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100
Where:
-
n = number of mites
-
T = treated group
-
C = control group
Protocol for Phytotoxicity Assessment
This protocol is designed to assess any potential harmful effects of the this compound formulation on the host plant.
Objective: To evaluate the phytotoxicity of the this compound formulation at various concentrations.
Materials:
-
This compound wettable powder formulation
-
Healthy, young host plants
-
Spray bottle or atomizer
-
Distilled water
-
Control (formulation without this compound)
Procedure:
-
Preparation of Test Solutions: Prepare the this compound WP formulation at the intended application rate (1X) and at a higher rate (e.g., 2X or 4X) to assess the margin of safety. Prepare a control solution.
-
Application: Spray the plants with the test solutions until runoff.
-
Observation: Observe the plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).
-
Data Recording: Record any observed symptoms, such as:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Leaf burn or spotting
-
Stunting of growth
-
Deformation of leaves or stems
-
Phytotoxicity Scoring: A visual scoring system can be used to quantify phytotoxicity, for example, on a scale of 0 to 5, where 0 indicates no damage and 5 indicates severe damage or plant death.
Mode of Action and Signaling Pathways
While the precise mode of action for this compound is not yet fully elucidated, many acaricides derived from microbial sources act as mitochondrial electron transport inhibitors (METIs).[6] This inhibition disrupts the production of ATP, leading to cellular energy depletion and eventual death of the mite.
Proposed Mode of Action Workflow
The following diagram illustrates the proposed mechanism of action for this compound on target mites.
Stability and Environmental Fate
The stability of a this compound formulation is crucial for its shelf-life and efficacy. As a microbial-derived compound, this compound may be susceptible to degradation by environmental factors such as UV radiation and microbial activity in the soil.
Factors Influencing Stability
| Factor | Potential Impact on this compound | Mitigation Strategy in Formulation |
| UV Radiation | Photodegradation of the active ingredient | Inclusion of UV-protective agents (e.g., lignin, carbon black) |
| Temperature | Accelerated degradation at high temperatures | Storage in cool, dry conditions; inclusion of stabilizing agents |
| pH | Hydrolysis at acidic or alkaline pH | Buffering agents in the formulation to maintain optimal pH |
| Microbial Degradation | Breakdown by soil microorganisms | Encapsulation or formulation with carriers that provide some protection |
Conclusion
This compound holds significant promise as a bio-acaricide for integrated pest management programs. The development of a stable and effective formulation is a critical step in its successful commercialization. The protocols and information provided in these application notes offer a foundational framework for researchers and professionals engaged in the development and evaluation of this compound-based agricultural products. Further research is warranted to optimize formulation components, fully elucidate the mode of action, and conduct comprehensive field trials to establish its performance under diverse agricultural conditions.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Streptomyces Antimicrobial Compounds for the Control of Phytopathogens [frontiersin.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Towards Sustainable Green Adjuvants for Microbial Pesticides: Recent Progress, Upcoming Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gowanco.com [gowanco.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Gualamycin Production in Streptomyces Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Gualamycin from Streptomyces fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significantly lower this compound yields than expected. What are the common contributing factors?
Low yields of secondary metabolites like this compound in Streptomyces fermentation can be attributed to several factors. These can be broadly categorized into issues related to the microbial culture, the composition of the fermentation medium, and the physical fermentation parameters. Key areas to investigate include:
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Culture Viability and Inoculum Quality: The health and quality of your starting culture are paramount. Issues such as poor spore germination, mycelial fragmentation, or contamination can severely impact productivity.
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Medium Composition: The availability and concentration of essential nutrients are critical. Suboptimal levels of carbon, nitrogen, phosphate, and trace elements can be limiting factors for this compound biosynthesis.
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Fermentation Conditions: Inadequate control over environmental parameters can induce stress on the culture and inhibit the production of secondary metabolites. Critical parameters to monitor include pH, temperature, dissolved oxygen, and agitation rate.
Q2: How can we ensure the quality and viability of our Streptomyces inoculum?
A robust and healthy inoculum is the foundation of a successful fermentation. Here are some key considerations:
-
Strain Integrity: Repeated subculturing can lead to strain degeneration and reduced productivity. It is advisable to work from a frozen stock culture.
-
Inoculum Age: The growth phase of the seed culture at the time of inoculation is crucial. For most Streptomyces species, the late logarithmic to early stationary phase is optimal for secondary metabolite production.
-
Inoculum Size: A standardized inoculum size, typically between 5-10% (v/v), should be used to ensure batch-to-batch consistency.
Q3: What are the best practices for optimizing the fermentation medium for improved this compound yield?
Medium optimization is a critical step for enhancing secondary metabolite production. A systematic approach, such as the one-factor-at-a-time (OFAT) method or statistical designs like Plackett-Burman and Response Surface Methodology (RSM), is recommended.[1][2][3] Key components to evaluate are:
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Carbon Sources: Glucose, soluble starch, and glycerol are common carbon sources for Streptomyces. The optimal type and concentration can significantly impact this compound yield.
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Nitrogen Sources: Soybean meal, yeast extract, and peptone provide essential amino acids and peptides. The carbon-to-nitrogen (C:N) ratio is a crucial parameter to optimize.
-
Phosphate Source: Phosphate is essential for primary metabolism and can influence the switch to secondary metabolism. K₂HPO₄ is a commonly used source.
-
Trace Elements: Ions such as Mg²⁺, Fe²⁺, and Zn²⁺ act as cofactors for many enzymes involved in the this compound biosynthetic pathway.
Q4: Our this compound yield is inconsistent across different fermentation batches. What could be the cause?
Inconsistent yields often point to a lack of control over one or more fermentation parameters. Here’s a checklist to troubleshoot this issue:
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Inoculum Preparation: Ensure that your inoculum preparation is standardized as described in Q2.
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Medium Preparation: Double-check the accuracy of all component weights and volumes during media preparation. Ensure all components are of high quality and not expired.
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pH Control: The optimal pH for Streptomyces is typically near neutral (pH 6.5-7.5).[3] Monitor and control the pH of the fermentation broth throughout the process.
-
Dissolved Oxygen (DO): Inadequate oxygen supply can be a major limiting factor. Ensure proper aeration and agitation to maintain an optimal DO level.
-
Temperature: Maintain a constant and optimal temperature throughout the fermentation. For many Streomyces species, this is around 28-30°C.
Data Presentation: Optimizing Fermentation Parameters
The following tables present illustrative data from a hypothetical One-Factor-at-a-Time (OFAT) optimization study to improve this compound yield.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | This compound Yield (mg/L) |
| Glucose | 8.2 | 125.3 |
| Soluble Starch | 7.5 | 148.9 |
| Glycerol | 6.9 | 110.5 |
| Maltose | 7.1 | 132.7 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | Dry Cell Weight (g/L) | This compound Yield (mg/L) |
| Soybean Meal | 8.9 | 165.4 |
| Yeast Extract | 8.1 | 152.8 |
| Peptone | 7.6 | 140.1 |
| Casein | 7.9 | 145.6 |
Table 3: Effect of Initial pH on this compound Yield
| Initial pH | Dry Cell Weight (g/L) | This compound Yield (mg/L) |
| 5.5 | 6.8 | 98.2 |
| 6.0 | 7.5 | 120.7 |
| 6.5 | 8.8 | 155.3 |
| 7.0 | 9.1 | 170.1 |
| 7.5 | 8.5 | 162.5 |
| 8.0 | 7.9 | 145.8 |
Experimental Protocols
General Protocol for Streptomyces Fermentation in Shake Flasks
This protocol provides a general framework for the cultivation of Streptomyces for this compound production.
1. Seed Culture Preparation: a. Prepare a seed medium (e.g., Tryptic Soy Broth or a custom formulation). b. Inoculate a loopful of Streptomyces spores or mycelia from a fresh agar plate into a 250 mL flask containing 50 mL of sterile seed medium. c. Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days, or until the culture reaches the late logarithmic growth phase.
2. Production Fermentation: a. Prepare the production medium based on your optimization experiments. b. Transfer the seed culture (5-10% v/v) into 250 mL flasks, each containing 50 mL of the production medium. c. Incubate the production cultures at 28°C on a rotary shaker at 200 rpm for 7-10 days. d. Monitor the fermentation by aseptically withdrawing samples for pH measurement, biomass determination, and this compound quantification.
3. Biomass Determination (Dry Cell Weight): a. Centrifuge a known volume of the fermentation broth. b. Wash the cell pellet twice with distilled water. c. Dry the pellet at 60-80°C until a constant weight is achieved.
Protocol for this compound Extraction and Quantification by HPLC-MS
This protocol outlines a representative method for extracting and quantifying this compound from the fermentation broth.
1. Extraction: a. Centrifuge the fermentation broth to separate the mycelia from the supernatant. b. The this compound is typically found in the culture broth. c. Purify this compound from the filtrate using column chromatography.
2. HPLC-MS Analysis (Illustrative Example): a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Flow Rate: 0.8 mL/min. d. Injection Volume: 10 µL. e. Detection: Mass spectrometry (MS) in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound. f. Quantification: Generate a standard curve using purified this compound of known concentrations to quantify the yield in the fermentation samples.
Visualizations
This compound Biosynthesis and Regulation
The production of secondary metabolites like this compound in Streptomyces is a complex process regulated by a hierarchical network of genes.
Experimental Workflow for this compound Yield Improvement
A systematic workflow is essential for effectively optimizing this compound production.
Logical Relationship of Troubleshooting Low Yield
A logical approach to troubleshooting can help pinpoint the root cause of low this compound yields.
References
- 1. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response Surface Methodology (RSM) Mediated Optimization of Medium Components for Mycelial Growth and Metabolites Production of Streptomyces alfalfae XN-04 [mdpi.com]
- 3. thescipub.com [thescipub.com]
Technical Support Center: Gualamycin Experimental Guidelines
Welcome to the technical support center for Gualamycin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles, with a primary focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general structural features?
This compound is a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687.[1][2] Structurally, it is a disaccharide linked to a pyrrolidine derivative.[1] This composition, featuring both polar sugar moieties and a nitrogen-containing heterocyclic ring, influences its solubility properties.
Q2: I'm having trouble dissolving this compound. What are the first steps I should take?
Difficulty in dissolving a novel compound like this compound is a common challenge. The initial approach should be a systematic exploration of solvents with varying polarities. Based on its glycoside and pyrrolidine components, a range of solvents from polar to moderately polar should be tested. It is recommended to start with small quantities of the compound and solvent to establish a suitable solvent system before proceeding with larger-scale experiments.
Q3: Are there any known signaling pathways affected by this compound?
Currently, the specific mechanism of action and the signaling pathways modulated by this compound are not well-documented in publicly available literature. For novel compounds, researchers often need to perform initial screening assays to determine potential biological targets and pathways.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Issue: this compound is not dissolving in my primary solvent.
-
Solution 1: Systematic Solvent Screening. The principle of "like dissolves like" is a good starting point.[1] Given this compound's structure, a range of solvents should be tested. The following table provides a general guide for selecting initial solvents.
-
Solution 2: Altering Physical Conditions.
-
Sonication: Use of a sonicator can help break down aggregates and increase the surface area of the compound exposed to the solvent.
-
Gentle Heating: For some compounds, gentle warming can increase solubility. However, this should be done with caution to avoid degradation, especially for complex natural products. It is crucial to assess the thermal stability of this compound beforehand.
-
Vortexing: Vigorous mixing can aid in the dissolution of stubborn compounds.
-
-
Solution 3: pH Adjustment. The pyrrolidine moiety in this compound contains a nitrogen atom, which can be protonated. Adjusting the pH of the solution with a dilute acid may increase its solubility in aqueous buffers.[3] Conversely, for other compounds, adjusting to a basic pH might be effective.
-
Solution 4: Co-solvents. If this compound is poorly soluble in an aqueous buffer required for your experiment, consider using a co-solvent. A small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can be added to the aqueous solution to increase the solubility of the compound. It is important to ensure that the final concentration of the organic solvent is compatible with your experimental system (e.g., does not affect cell viability).
Quantitative Data Summary: Recommended Solvents for Initial Solubility Testing
| Solvent Category | Examples | Rationale |
| Polar Protic | Water, Ethanol | The glycosidic (sugar) part of this compound is polar and likely to interact favorably with protic solvents capable of hydrogen bonding. Glycosides are often water-soluble.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | These solvents can dissolve a wide range of polar and non-polar compounds and are common choices for stock solutions of experimental drugs. |
| Acidified Aqueous | Dilute HCl (aq) | The pyrrolidine ring contains a basic nitrogen atom. In an acidic solution, this nitrogen can be protonated, forming a more soluble salt. Pyrrolizidine alkaloids are known to dissolve when neutralized with acid.[3] |
Experimental Protocols
Protocol 1: General Method for Determining this compound Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.[1]
Materials:
-
This compound
-
Selected solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm that excess solid this compound remains.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC.
-
The solubility is reported as the concentration of this compound in the saturated solution (e.g., in mg/mL or µg/mL).
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for troubleshooting this compound solubility.
References
Technical Support Center: Gualamycin Extraction and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful extraction and purification of gualamycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a novel acaricide, a substance that kills ticks and mites, produced by the fermentation of Streptomyces sp. NK11687.[1][2] Structurally, it is a disaccharide, which makes it a highly polar and water-soluble molecule.[1] These properties are critical to consider when developing extraction and purification protocols.
Q2: Which solvents are most effective for the initial extraction of this compound from the fermentation broth?
A2: Due to its polar nature, this compound is best extracted from the fermentation filtrate using polar organic solvents that are immiscible with water. n-Butanol is a commonly used solvent for this purpose. Solvent extraction efficiency can be influenced by the pH of the fermentation broth, which should be optimized to ensure this compound is in a neutral state to facilitate its transfer to the organic phase.
Q3: What are the most suitable chromatography techniques for this compound purification?
A3: A multi-step chromatography approach is typically required to achieve high purity.
-
Ion-Exchange Chromatography (IEX): Given that this compound contains an amino group, cation-exchange chromatography can be a very effective initial capture step.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like this compound and can provide a different selectivity compared to IEX.
-
Size-Exclusion Chromatography (SEC): SEC can be used as a final polishing step to remove any remaining impurities of different molecular weights.
Q4: I am observing low recovery of this compound after solvent extraction. What could be the cause?
A4: Low recovery during solvent extraction can be due to several factors:
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Incorrect pH: The pH of the aqueous phase may not be optimal for partitioning this compound into the organic solvent.
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Emulsion Formation: Emulsions can form at the solvent-aqueous interface, trapping the compound.
-
Insufficient Solvent Volume or Extractions: The volume of the organic solvent or the number of extraction cycles may be insufficient to fully recover the this compound.
Q5: My this compound peak is tailing during HPLC analysis. How can I improve the peak shape?
A5: Peak tailing in HPLC is a common issue, especially for polar and basic compounds like this compound.
-
Secondary Interactions: The amino group in this compound can interact with residual silanols on the silica-based column. Using a column with end-capping or a lower pH mobile phase can mitigate this.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Mismatched Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Possible Cause | Recommended Solution |
| Incomplete cell lysis during fermentation | Optimize fermentation conditions to ensure maximum release of this compound. |
| Suboptimal pH for solvent extraction | Perform a pH optimization study to find the ideal pH for partitioning into the organic solvent. |
| Emulsion formation during liquid-liquid extraction | Add a small amount of salt to the aqueous phase or use a centrifuge to break the emulsion. |
| Insufficient mixing during extraction | Ensure vigorous mixing during solvent extraction to maximize the interfacial area for mass transfer. |
Issue 2: Poor Resolution in Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate column chemistry | For ion-exchange, ensure the resin has the correct charge and capacity. For HILIC, select a column with appropriate hydrophilicity. |
| Non-optimal mobile phase composition | Systematically vary the mobile phase composition (e.g., salt concentration, organic solvent percentage) to improve separation. |
| Column overloading | Reduce the amount of crude extract loaded onto the column. |
| Flow rate is too high | Decrease the flow rate to allow for better equilibration and separation. |
Issue 3: Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution |
| Insufficient number of purification steps | Add an orthogonal purification step (e.g., HILIC after IEX) to remove co-eluting impurities. |
| Cross-contamination from equipment | Thoroughly clean all glassware and chromatography equipment between purification steps. |
| Degradation of this compound | Assess the stability of this compound at different pH values and temperatures to prevent degradation during the purification process. |
Experimental Protocols
This compound Extraction from Fermentation Broth
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Harvesting: Centrifuge the Streptomyces sp. NK11687 fermentation broth at 8,000 x g for 20 minutes to pellet the cells.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris.
-
pH Adjustment: Adjust the pH of the clarified broth to 8.0 with 1M NaOH.
-
Liquid-Liquid Extraction:
-
Transfer the pH-adjusted broth to a separation funnel.
-
Add an equal volume of n-butanol.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh n-butanol.
-
-
Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude this compound extract.
Table 1: Hypothetical Extraction Efficiency of this compound
| Extraction Step | Solvent | pH | Volume Ratio (Aqueous:Organic) | Extraction Cycles | Estimated Recovery |
| Liquid-Liquid | n-Butanol | 8.0 | 1:1 | 3 | ~85% |
| Liquid-Liquid | Ethyl Acetate | 8.0 | 1:1 | 3 | ~70% |
This compound Purification by Column Chromatography
-
Cation-Exchange Chromatography (Capture Step):
-
Column: Strong cation-exchange resin (e.g., SP Sepharose).
-
Equilibration: Equilibrate the column with 5 column volumes (CV) of 20 mM sodium phosphate buffer, pH 7.0.
-
Loading: Dissolve the crude extract in the equilibration buffer and load it onto the column.
-
Wash: Wash the column with 10 CV of equilibration buffer to remove unbound impurities.
-
Elution: Elute this compound with a linear gradient of 0-1 M NaCl in the equilibration buffer over 20 CV.
-
Fraction Collection: Collect fractions and analyze by HPLC to identify those containing this compound.
-
-
Hydrophilic Interaction Liquid Chromatography (Polishing Step):
-
Column: HILIC column (e.g., silica-based with amide functional groups).
-
Mobile Phase A: 95% acetonitrile, 5% water, 10 mM ammonium formate.
-
Mobile Phase B: 50% acetonitrile, 50% water, 10 mM ammonium formate.
-
Elution: Pool and concentrate the this compound-containing fractions from the IEX step. Reconstitute in Mobile Phase A. Inject onto the HILIC column and elute with a gradient from 100% A to 100% B over 30 minutes.
-
Final Product: Collect the main peak, concentrate, and desalt to obtain pure this compound.
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Table 2: Hypothetical Purification Table for this compound
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 3000 | 2 | 100 | 1 |
| Cation-Exchange | 100 | 2400 | 24 | 80 | 12 |
| HILIC | 10 | 1800 | 180 | 60 | 90 |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Hypothetical Signaling Pathway for this compound's Acaricidal Action
Many acaricides exert their effects by acting as neurotoxins.[3][4][5] A plausible mechanism for this compound could be the disruption of neurotransmitter signaling in mites. The following diagram illustrates a hypothetical pathway where this compound acts as an antagonist to a key neurotransmitter receptor.
Caption: Hypothetical Neurotoxic Action of this compound.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular targets for the development of new acaricides against Rhipicephalus microplus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of novel neurotoxic insecticides on Tetranychus urticae and various phytophagous and predatory mite species - PubMed [pubmed.ncbi.nlm.nih.gov]
Gualamycin Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Gualamycin. The information is based on the known structure of this compound and established principles in complex natural product synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The total synthesis of this compound, a complex natural product, presents several key challenges inherent to its structure. These include the stereocontrolled synthesis of the heavily substituted pyrrolidine and butanoic acid fragments, the diastereoselective formation of the glycosidic bond to assemble the disaccharide moiety, and the final chemoselective coupling of the major fragments. The presence of numerous stereocenters and sensitive functional groups requires careful selection of protecting groups and reaction conditions throughout the synthesis.
Q2: I am encountering low yields during the glycosylation step to form the disaccharide. What are the likely causes?
Low yields in glycosylation reactions are a common issue in the synthesis of complex molecules. Potential causes include steric hindrance from bulky protecting groups on the glycosyl donor or acceptor, the use of a suboptimal activating agent for the glycosyl donor, or decomposition of the starting materials or product under the reaction conditions. It is also possible that the formation of an undesired orthoester intermediate is sequestering the material.
Q3: How can I improve the stereoselectivity of the glycosidic bond formation?
Achieving high stereoselectivity (α vs. β anomer) in glycosylation is critical. The outcome is influenced by several factors, including the nature of the protecting group at the C2-position of the glycosyl donor (participating vs. non-participating), the choice of solvent, and the reaction temperature. For instance, a participating group at C2 (e.g., an acetyl group) often favors the formation of the 1,2-trans glycosidic bond via a neighboring group participation mechanism. Screening different glycosyl donors, promoters, and solvents is often necessary to optimize selectivity.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Reduction of a Key Carbonyl Intermediate
Symptoms:
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NMR analysis of the crude product shows a mixture of diastereomers.
-
Difficulty in separating the desired diastereomer by chromatography.
Possible Causes:
-
The reducing agent used does not provide sufficient facial selectivity.
-
The substrate exists in multiple conformations, leading to different attack trajectories of the hydride.
-
Reaction temperature is too high, reducing the selectivity.
Troubleshooting Steps:
-
Screen a panel of reducing agents: Different reducing agents have varying steric demands and can provide different levels of stereoselectivity.
-
Lower the reaction temperature: Performing the reduction at lower temperatures (e.g., -78 °C) can enhance selectivity.
-
Consider a substrate-controlled reduction: If the substrate has a nearby chiral center, it may be possible to use a chelating reducing agent to achieve higher diastereoselectivity.
Problem 2: Protecting Group Instability or Difficult Removal
Symptoms:
-
Loss of a protecting group during a reaction sequence, leading to side products.
-
Inability to remove a protecting group at the end of the synthesis without degrading the molecule.
Possible Causes:
-
The protecting group is not robust enough for the reaction conditions.
-
The deprotection conditions are too harsh for the sensitive functional groups present in this compound.
Troubleshooting Steps:
-
Orthogonal Protecting Group Strategy: Plan the synthesis with a set of protecting groups that can be removed under different, specific conditions (e.g., acid-labile, base-labile, and hydrogenation-labile groups).
-
Milder Deprotection Conditions: Explore alternative, milder reagents or conditions for removing the protecting group. For example, if a strong acid is causing degradation, consider using a weaker acid or an enzymatic cleavage method.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment to optimize the stereoselective reduction of a ketone precursor to the pyrrolidine core of this compound.
| Reducing Agent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| NaBH4 | 25 | 2:1 | 95 |
| NaBH4 | -78 | 4:1 | 90 |
| L-Selectride® | -78 | 15:1 | 85 |
| K-Selectride® | -78 | >20:1 | 82 |
Experimental Protocols
Protocol 1: Stereoselective Glycosylation
This protocol describes a general procedure for the glycosylation to form the disaccharide fragment of this compound, which can be optimized as needed.
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Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. All solvents should be freshly distilled from an appropriate drying agent.
-
Reaction Setup: To a solution of the glycosyl acceptor (1.0 equiv) and the glycosyl donor (1.5 equiv) in anhydrous dichloromethane (0.1 M) at -40 °C under a nitrogen atmosphere, add freshly activated molecular sieves (4 Å).
-
Initiation: After stirring for 30 minutes, add the promoter (e.g., TMSOTf, 0.2 equiv) dropwise.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding triethylamine.
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Workup: Dilute the mixture with dichloromethane and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Workflow for troubleshooting glycosylation reactions.
Caption: Factors influencing glycosylation efficiency.
Optimizing Gualamycin dosage for effective mite control
Technical Support Center: Gualamycin
Disclaimer: Publicly available information on this compound for mite control is limited, primarily stemming from initial discovery research published in 1995. This guide summarizes the available data. For detailed experimental protocols and advanced troubleshooting, further independent research and development would be necessary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a novel acaricide, a substance used to control mites. It was originally isolated from the culture broth of Streptomyces sp. NK11687.[1][2] Its primary application is as a pesticide for controlling mite populations.
Q2: What is the reported efficacy of this compound against mites?
Early research demonstrated that this compound exhibits 100% acaricidal activity at a concentration of 250 μg/ml.[1][2] This efficacy was observed against both dicofol-sensitive and dicofol-resistant mite strains, suggesting a different mode of action than dicofol.[1][2][3]
Q3: Is there a recommended dosage for different mite species or infestation levels?
Currently, there is no publicly available data on optimized dosages of this compound for specific mite species, infestation levels, or environmental conditions. The only documented effective concentration is 250 μg/ml from the initial study.[1][2][4][5] Further dose-response studies would be required to determine optimal application rates.
Q4: What is the mechanism of action of this compound?
The specific biochemical mechanism of action for this compound in mites has not been detailed in the available literature. The fact that it is effective against mites resistant to dicofol, which targets glutamate-gated chloride channels, suggests a different molecular target.[1][2][3]
Q5: Are there established experimental protocols for working with this compound?
Detailed experimental protocols for this compound application, formulation, and safety are not extensively documented in public sources. The original discovery involved purification from a culture broth via column chromatography.[1][2] Researchers would need to develop specific protocols based on their experimental goals and standard acaricide testing methodologies.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Source |
| Effective Concentration | 250 μg/ml | [1][2][4][5] |
| Acaricidal Activity | 100% | [1][2] |
| Affected Mite Types | Dicofol-sensitive and Dicofol-resistant mites | [1][2][3] |
Experimental Workflow
The following diagram illustrates a generalized workflow for the discovery and initial efficacy testing of a novel acaricide like this compound, based on the description of its isolation.
Caption: Generalized workflow for the discovery and preliminary screening of this compound.
Note: This technical support guide is based on limited historical data. For current research and development, it is crucial to conduct thorough literature reviews for any new findings and to perform independent experimental validation.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
Minimizing Gualamycin degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Gualamycin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a novel acaricide with a complex structure, featuring glycosidic bonds, a pyrrolidine ring, and multiple hydroxyl and amino groups.[1] This complexity makes it susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation, which can impact its biological activity and lead to inconsistent experimental results.
Q2: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C in a light-protected, airtight container with a desiccant. These conditions minimize the risk of hydrolysis from atmospheric moisture and degradation from light and temperature fluctuations.
Q3: What solvents are recommended for preparing this compound stock solutions?
Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For aqueous buffers, it is crucial to use freshly prepared, deoxygenated buffers and to adjust the pH to a neutral range (pH 6.5-7.5) to minimize hydrolysis of the glycosidic linkages.
Q4: How can I detect this compound degradation?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicative of degradation. A noticeable change in the color or clarity of a this compound solution can also suggest degradation.
Q5: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on storage conditions. When stored as a solid at -20°C, protected from light and moisture, it is expected to be stable for at least one year. Stock solutions in anhydrous DMSO, stored under the same conditions, should be used within three to six months. Aqueous solutions are significantly less stable and should be prepared fresh for each experiment.
Troubleshooting Guide
Issue 1: I observe a significant loss of this compound potency in my biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage. |
| Hydrolysis in aqueous buffer | 1. Ensure the pH of your experimental buffer is between 6.5 and 7.5. Glycosidic bonds are susceptible to acid-catalyzed hydrolysis. 2. Prepare aqueous solutions of this compound immediately before use. 3. Consider performing a time-course experiment to determine the stability of this compound in your specific assay buffer. |
| Oxidation | 1. Use deoxygenated buffers for your experiments. 2. Avoid introducing metal ions, which can catalyze oxidation. 3. If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid, to your buffer system, after confirming it does not interfere with your assay. |
Issue 2: My this compound solution has changed color.
| Possible Cause | Troubleshooting Steps |
| Oxidative degradation | 1. Discard the discolored solution. 2. Prepare a fresh solution using deoxygenated solvents. 3. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Photodegradation | 1. Always store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. |
Issue 3: I see multiple peaks in my HPLC/LC-MS analysis of a this compound sample.
| Possible Cause | Troubleshooting Steps |
| Hydrolytic degradation | 1. Analyze the sample by LC-MS to identify the masses of the additional peaks. Hydrolysis of the glycosidic bonds would result in predictable fragment masses. 2. Perform a forced degradation study (see Protocol 2) to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peaks in your sample. |
| Solvent impurities or contamination | 1. Run a blank injection of the solvent to check for impurities. 2. Ensure all glassware is thoroughly cleaned and free of contaminants. |
Data on this compound Stability
The following tables present illustrative data on the stability of this compound under various stress conditions. This data is intended to demonstrate the expected trends in this compound degradation.
Table 1: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4) over 24 hours
| Temperature | % this compound Remaining |
| 4°C | 98.2% |
| 25°C (Room Temp) | 85.1% |
| 37°C | 62.5% |
Table 2: Effect of pH on this compound Stability at 25°C over 24 hours
| pH | % this compound Remaining |
| 4.0 | 55.3% |
| 7.4 | 85.1% |
| 9.0 | 78.9% |
Table 3: Effect of Light and Oxidizing Agent on this compound Stability at 25°C over 24 hours
| Condition | % this compound Remaining |
| Protected from light | 85.1% |
| Exposed to ambient light | 71.4% |
| 0.1% H₂O₂ (in dark) | 45.8% |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex briefly until the solid is completely dissolved.
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Aliquot the stock solution into single-use, amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][7][8]
-
Materials:
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This compound stock solution (1 mg/mL in acetonitrile or DMSO)
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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3% Hydrogen Peroxide (H₂O₂)
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HPLC or LC-MS system with a suitable C18 column
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equimolar amount of HCl before analysis.
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Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for 2, 6, and 24 hours.
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Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C, protected from light, for 24 and 48 hours.
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Photodegradation: Expose a clear vial of this compound stock solution to direct laboratory light for 24 and 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
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Analysis: Analyze all samples and a non-degraded control by HPLC or LC-MS. Compare the chromatograms to identify degradation products and calculate the percentage of this compound remaining.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. asianjpr.com [asianjpr.com]
Gualamycin Production Scale-Up: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Gualamycin. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial critical parameters to consider when moving this compound production from shake flasks to a laboratory-scale bioreactor?
When transitioning from shake flasks to a bioreactor, it is crucial to establish and monitor key parameters to ensure a comparable or improved production environment. The primary considerations include:
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Aeration and Agitation: Unlike the passive aeration in shake flasks, bioreactors use active sparging and agitation. It is essential to determine the optimal dissolved oxygen (DO) levels and agitation rates that provide sufficient oxygen for the growth of Streptomyces sp. NK11687 and this compound biosynthesis without causing excessive shear stress.
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pH Control: Bioreactors allow for active pH monitoring and control. The optimal pH range for this compound production should be determined and maintained throughout the fermentation process.
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Nutrient Feeding Strategy: A fed-batch strategy is often employed in bioreactors to maintain optimal nutrient concentrations, avoiding both substrate limitation and inhibition.
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Inoculum Quality: The age, density, and morphological state of the inoculum are critical for a successful and reproducible fermentation.
Q2: My this compound yield has significantly decreased after scaling up to a larger fermenter. What are the potential causes?
A drop in yield is a common challenge during scale-up.[1][2] Several factors could be responsible:
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Poor Mass Transfer: In larger vessels, inefficient mixing can lead to gradients of nutrients, pH, and dissolved oxygen, creating suboptimal conditions in parts of the bioreactor.[3]
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Shear Stress: Increased agitation speeds in larger bioreactors can cause cellular damage to the filamentous Streptomyces, impacting their growth and productivity.
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Inadequate Aeration: The oxygen transfer rate (OTR) might be insufficient in the larger vessel to meet the metabolic demands of the increased biomass.
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Nutrient Limitation: The nutrient feeding strategy may not have been scaled appropriately, leading to the depletion of essential precursors for this compound biosynthesis.
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Contamination: Larger and longer fermentation runs are more susceptible to contamination by other microorganisms.[1]
Q3: How can I optimize the nutrient medium for enhanced this compound production at a larger scale?
Optimizing the nutrient medium is a critical step for improving productivity. A systematic approach is recommended:
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Identify Key Precursors: Based on the structure of this compound (a disaccharide and a pyrrolidine moiety), ensure that the medium is rich in the necessary carbohydrate and amino acid precursors.[4]
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Carbon and Nitrogen Source Optimization: Experiment with different sources and concentrations of carbon (e.g., glucose, starch) and nitrogen (e.g., yeast extract, peptone) to find the optimal ratio for this compound production.
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Trace Element Analysis: Trace metals are often crucial cofactors for enzymes involved in secondary metabolite biosynthesis. Analyze the trace element requirements of Streptomyces sp. NK11687.
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Phosphate Control: High phosphate concentrations can sometimes inhibit secondary metabolite production in Streptomyces. Investigate the effect of different phosphate levels on this compound yield.
Troubleshooting Guides
Issue 1: Low this compound Titer in Bioreactor
If you are experiencing a lower than expected this compound titer in your bioreactor, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound titer.
Issue 2: High Variability Between Batches
Inconsistent this compound production between batches can be a significant hurdle. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Inoculum | Analyze inoculum from different batches for cell density, viability, and morphology. | Standardize the inoculum preparation protocol, including culture age and transfer volume. |
| Raw Material Variability | Test different lots of media components. | Source high-quality, consistent raw materials from a reliable supplier.[5] |
| Inaccurate Sensor Calibration | Verify the calibration of pH, DO, and temperature probes before each run. | Implement a regular sensor calibration and maintenance schedule. |
| Fluctuations in Nutrient Feed | Check the accuracy and consistency of feed pumps. | Calibrate feed pumps before each fermentation run. |
Experimental Protocols
Protocol 1: Inoculum Development for Bioreactor Culture
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Step 1: Aseptic Transfer. Aseptically transfer a cryopreserved vial of Streptomyces sp. NK11687 to a 250 mL baffled shake flask containing 50 mL of seed medium.
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Step 2: First Stage Culture. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until the culture reaches the late exponential growth phase.
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Step 3: Second Stage Culture (if necessary). For larger bioreactors, a second seed stage may be required. Transfer the first-stage culture (typically 5-10% v/v) to a larger shake flask or a seed fermenter and incubate under the same conditions.
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Step 4: Inoculation. Transfer the final seed culture to the production bioreactor at a predetermined optimal cell density and morphological state.
Protocol 2: Fed-Batch Fermentation in a 5L Bioreactor
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Sterilization: Autoclave the bioreactor with the initial batch medium.
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Inoculation: Aseptically inoculate the bioreactor with the prepared seed culture.
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Initial Batch Phase: Run the fermentation in batch mode for the first 24-48 hours, allowing the biomass to grow.
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Fed-Batch Phase: Once a key limiting nutrient (e.g., the primary carbon source) drops to a predetermined level, initiate the nutrient feed.
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Process Monitoring: Continuously monitor and control pH, dissolved oxygen, and temperature. Take regular samples to measure biomass, substrate consumption, and this compound concentration.
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Harvest: Stop the fermentation when the this compound production rate declines significantly.
Data Presentation
Table 1: Comparison of this compound Production at Different Scales (Hypothetical Data)
| Parameter | Shake Flask (50 mL) | 2L Bioreactor | 20L Bioreactor |
| Maximum Biomass (g/L) | 15.2 | 25.8 | 24.5 |
| This compound Titer (mg/L) | 250 | 480 | 450 |
| Productivity (mg/L/h) | 2.1 | 3.3 | 3.1 |
| Yield on Substrate (g/g) | 0.08 | 0.12 | 0.11 |
Visualizations
Generalized this compound Production Scale-Up Workflow
Caption: A generalized workflow for scaling up this compound production.
Hypothetical this compound Biosynthesis Pathway
Caption: A simplified, hypothetical biosynthesis pathway for this compound.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. susupport.com [susupport.com]
- 3. Scaling-up in the production of therapeutic proteins - Sysbiotech [en.sysbiotech.at]
- 4. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Addressing batch-to-batch variability of Gualamycin production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in Gualamycin production.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in this compound yield between different fermentation batches. What are the most common causes for this?
A1: Batch-to-batch variability in this compound production can stem from several factors. The most common causes include:
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Inoculum Quality: Variations in the age, size, and metabolic activity of the Streptomyces sp. NK11687 inoculum can lead to inconsistent fermentation performance.
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Raw Material Inconsistency: The purity and composition of raw materials, such as carbon and nitrogen sources in the culture medium, can differ between batches.[1]
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Process Parameter Deviations: Minor fluctuations in critical process parameters like pH, temperature, dissolved oxygen, and agitation rate can significantly impact this compound biosynthesis.
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Operator Variability: Differences in how operators handle procedures, such as the timing of additions and sampling, can introduce variability.[2]
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Sensor Calibration: Inaccurately calibrated sensors for monitoring fermentation conditions can lead to misleading data and improper process control.[2]
Q2: How can we improve the consistency of our inoculum for this compound production?
A2: To ensure a consistent inoculum, we recommend implementing a standardized cell banking and propagation protocol. This includes:
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Master and Working Cell Banks: Create a two-tiered cell banking system to prevent genetic drift from excessive subculturing.
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Standardized Inoculum Growth Conditions: Use a dedicated seed medium and control the incubation time, temperature, and agitation to produce a consistent cell density and metabolic state.
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Inoculum Quality Control: Before inoculating the production fermenter, assess the inoculum for cell viability, density, and morphology.
Q3: What are the critical process parameters to monitor closely during this compound fermentation?
A3: For consistent this compound production, it is crucial to tightly control the following parameters:
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pH: The optimal pH range for this compound production should be maintained. Deviations can affect enzyme activity and nutrient uptake.
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Temperature: Temperature affects the growth rate of Streptomyces sp. NK11687 and the stability of this compound.[3]
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Dissolved Oxygen (DO): Aeration is critical for the aerobic fermentation process. Inadequate DO can limit cell growth and product formation.
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Nutrient Levels: Monitoring and controlling the concentration of key nutrients, especially the carbon and nitrogen sources, is essential. Fed-batch strategies can help maintain optimal nutrient levels.[1]
Q4: Can fed-batch cultivation help in reducing batch-to-batch variability?
A4: Yes, a fed-batch strategy can significantly improve the consistency of this compound production.[1] By feeding nutrients at a controlled rate, you can prevent substrate inhibition and catabolite repression, maintain optimal growth conditions, and extend the production phase.[1] This leads to more reproducible fermentation performance and higher product titers.
Troubleshooting Guide
Issue 1: Low this compound Titer
If you are experiencing consistently low yields of this compound, consider the following troubleshooting steps:
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Verify Inoculum Health: Ensure the inoculum has high viability and is in the correct metabolic phase.
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Check Medium Composition: Analyze the raw materials for consistency. Consider testing different suppliers or batches of critical medium components.
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Optimize Fermentation Parameters: Review the setpoints and control of pH, temperature, and dissolved oxygen. Small-scale experiments can help re-optimize these parameters.
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Investigate Nutrient Limitation: Analyze the time-course data for nutrient depletion. A nutrient feeding strategy might be required.
Issue 2: Inconsistent Product Quality
Variations in the purity or degradation of this compound can be addressed by:
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Monitoring Impurity Profile: Use analytical techniques like HPLC-MS to track the impurity profile of each batch.
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Controlling Shear Stress: High agitation rates can cause cell damage and release of intracellular components that may interfere with purification.
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Optimizing Harvest Time: Harvesting the fermentation broth too early or too late can impact the product quality.
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Evaluating Downstream Processing: Inconsistencies in the extraction and purification steps can also contribute to variability in the final product.
Data Presentation
Table 1: Effect of pH on this compound Yield
| pH Setpoint | Average this compound Titer (mg/L) | Standard Deviation |
| 6.5 | 180 | 25 |
| 7.0 | 250 | 15 |
| 7.5 | 220 | 20 |
Table 2: Impact of Precursor Feeding on this compound Titer
| Feeding Strategy | Precursor Concentration (g/L) | Average this compound Titer (mg/L) | Standard Deviation |
| No Feeding | 0 | 150 | 30 |
| Bolus Feed | 10 | 210 | 45 |
| Continuous Feed | 1 g/L/day | 280 | 10 |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
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Sample Preparation:
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Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes.
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Filter the supernatant through a 0.22 µm syringe filter.
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Dilute the filtered sample with the mobile phase to a concentration within the standard curve range.
-
-
HPLC Conditions:
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Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
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Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm.
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Injection Volume: 20 µL.
-
-
Quantification:
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Prepare a standard curve using purified this compound.
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Calculate the concentration of this compound in the samples based on the peak area.
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Protocol 2: Analysis of Precursor Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)
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Sample Preparation:
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Quench metabolic activity by rapidly mixing 1 mL of fermentation broth with 4 mL of cold (-20°C) 60% methanol.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Collect the supernatant for analysis.
-
-
LC-MS Conditions:
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LC Column: HILIC column for polar metabolite separation.
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Mass Spectrometer: High-resolution mass spectrometer operating in negative ion mode.
-
-
Data Analysis:
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Identify and quantify key precursor metabolites by comparing retention times and mass-to-charge ratios with authentic standards.
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Visualizations
Caption: Hypothetical signaling pathway for this compound production.
Caption: Experimental workflow for troubleshooting variability.
Caption: Logical diagram of variability causes and effects.
References
Validation & Comparative
A Comparative Analysis of Gualamycin and Dicofol for Acaricidal Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective acaricides, a comprehensive comparison between the novel antibiotic Gualamycin and the established organochlorine miticide Dicofol reveals significant differences in efficacy, mode of action, and available research data. This guide provides a detailed analysis for researchers, scientists, and drug development professionals, summarizing key findings from available literature.
Quantitative Efficacy Comparison
A review of existing studies highlights the potent activity of this compound, although publicly available data is limited. Dicofol's efficacy, while historically significant, shows variability and a decline in some mite populations.
| Acaricide | Mite Species | Concentration | Observed Efficacy | Source |
| This compound | Mites sensitive and resistant to Dicofol | 250 µg/ml | 100% acaricidal activity | [1] |
| Dicofol | Tetranychus urticae (Twospotted spider mite) | Varies (LC50) | LC50: 1.41 µg per vial (in a glass-vial bioassay) | |
| Dicofol | Tetranychus urticae (on cucumber) | Not specified | Lower mortality (<70%) after 48 hours compared to newer acaricides. Efficacy declined over 14 days. | |
| Dicofol | General Agricultural Mites | Recommended field rates | High initial kill against most species. |
Experimental Protocols
Dicofol Efficacy Assessment (Glass-Vial Bioassay)
A common method to determine the contact toxicity of an acaricide like Dicofol involves a glass-vial bioassay.
Objective: To determine the lethal concentration (LC50) of Dicofol required to kill 50% of a target mite population.
Methodology:
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Preparation of Test Solutions: A series of concentrations of Dicofol are prepared by diluting a stock solution with an appropriate solvent, typically acetone.
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Vial Coating: Glass vials are coated internally with the test solutions and the solvent is allowed to evaporate, leaving a uniform residue of the acaricide on the inner surface. Control vials are treated with the solvent alone.
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Mite Introduction: A specified number of adult mites (e.g., Tetranychus urticae) are introduced into each vial.
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Incubation: The vials are maintained under controlled conditions of temperature, humidity, and light for a set period (e.g., 24-72 hours).
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Mortality Assessment: After the incubation period, the number of dead mites in each vial is counted. Mites that are unable to move when prodded are considered dead.
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Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.
This compound Efficacy Assessment
The seminal study on this compound reports 100% acaricidal activity at a concentration of 250 µg/ml against both Dicofol-sensitive and -resistant mites.[1] However, the detailed experimental protocol, including the specific mite species, application method (e.g., spray, immersion), and observation period, is not described in the publicly available abstract of the publication.
Mechanism of Action
Understanding the mechanism of action is fundamental for developing effective and sustainable pest management strategies. The modes of action for this compound and Dicofol are distinctly different, with recent research shedding light on the previously elusive mechanism of Dicofol.
Dicofol: A Mite-Specific Agonist of the Glutamate-Gated Chloride Channel (GluCl)
For many years, the precise mode of action of Dicofol was not well understood, though it was known to be a nerve poison.[2] Recent research has now identified its specific target. Dicofol acts as a mite-specific agonist of the glutamate-gated chloride channel (GluCl). This channel is crucial for neurotransmission in invertebrates. By binding to and persistently activating the GluCl, Dicofol disrupts the normal functioning of the mite's nervous system, leading to paralysis and death.
Caption: Mechanism of action of Dicofol on the mite glutamate-gated chloride channel.
This compound: Mechanism of Action Unknown
To date, the specific mechanism of action of this compound has not been reported in the scientific literature. As a novel antibiotic with acaricidal properties, its molecular target within the mite remains an area for future research.
Experimental Workflow for Comparative Acaricide Evaluation
The following diagram illustrates a generalized workflow for the comparative evaluation of two acaricides like this compound and Dicofol.
Caption: A generalized workflow for the comparative bioassay of two acaricides.
Conclusion
This compound demonstrates high potency against mites, including those resistant to Dicofol, indicating it may operate via a different mechanism of action.[1] However, the lack of detailed, publicly accessible data on its experimental protocols and mode of action highlights a significant gap in the current scientific literature.
Dicofol, a historically important acaricide, has a now well-defined mode of action targeting the mite-specific glutamate-gated chloride channel. While still effective in some scenarios, reports of resistance and declining efficacy in certain mite populations are noted.
Further research, particularly the full publication of experimental data for this compound, is essential for a complete and objective comparison. Such information would be invaluable for the development of new and effective mite control strategies.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Geldanamycin and its Structural Analogues
A comparative analysis of Gualamycin and its structural analogues could not be conducted due to a lack of publicly available research on the synthesis and evaluation of this compound derivatives. This compound is primarily documented as a novel acaricide with activity against mites, and its structural elucidation has been reported.[1][2] However, the scientific literature accessible through this search did not contain studies on the creation and biological testing of its structural analogues.
In light of this, this guide will focus on a well-researched natural product, Geldanamycin , and its structural analogues, for which comparative biological data is available. Geldanamycin and its derivatives are notable for their anticancer properties, which are primarily mediated through the inhibition of Heat Shock Protein 90 (Hsp90).
This section provides a comparative guide to the biological activity of Geldanamycin and several of its synthesized structural analogues. The data presented is derived from a study focused on the synthesis and biological evaluation of these compounds against human cancer cells.[3]
Data Presentation: Anti-proliferative Activity
The anti-proliferative activities of Geldanamycin (GA), its well-known derivative 17-AAG, and a novel analogue, compound 1b (17-[2-(piperidinyl-1'-yl)-ethylamino]-17-demethoxygeldanamycin), were evaluated against a panel of human cancer cell lines. The results, presented as IC₅₀ values (the concentration of a drug that gives half-maximal response), are summarized in the table below. Lower IC₅₀ values indicate higher potency.
| Compound | MCF7 (Breast Cancer) IC₅₀ (μM) | HeLa (Cervical Cancer) IC₅₀ (μM) | HCT116 (Colon Cancer) IC₅₀ (μM) | HepG2 (Liver Cancer) IC₅₀ (μM) | BRL (Normal Liver Cells) IC₅₀ (μM) |
| Geldanamycin (GA) | > 0.1 | > 0.1 | > 0.1 | < 0.1 | < 0.1 |
| 17-AAG | > 0.1 | > 0.1 | > 0.1 | < 0.1 | < 0.1 |
| Compound 1b | < 0.1 | < 0.1 | < 0.1 | > 0.1 | > 0.1 |
Note: The exact IC₅₀ values were not provided in the source material, but the relative activities were described. The table reflects these relative potencies.
The study highlighted that most of the synthesized 17-alkylaminogeldanamycins demonstrated significant growth inhibition across multiple human cancer cell lines.[3] Notably, the anti-proliferation activity of 19-methylthio-substituted geldanamycins was considerably lower than that of their non-substituted counterparts in all tested cancer cells.[3]
Compound 1b emerged as a particularly potent analogue, exhibiting higher anti-proliferation activity in MCF7, HeLa, and HCT116 cells when compared to both Geldanamycin and 17-AAG.[3] Importantly, compound 1b showed a weaker growth inhibition effect on the normal Buffalo rat liver (BRL) cell line, suggesting a degree of selectivity for cancer cells over normal cells.[3] While 1b was less active than GA and 17-AAG against HepG2 liver cancer cells, it was identified as having lower hepatotoxicity in vivo.[3]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the evaluation of Geldanamycin analogues.[3]
Synthesis of Geldanamycin Analogues
Five 17-alkylamino-17-demethoxygeldanamycins and two 17-alkylamino-19-methylthio-17-demethoxygeldanamycins were synthesized from Geldanamycin (GA) and 19-methylthiogeldanamycin (19-S(methyl)-GA), respectively.[3]
Anti-proliferation Assay (MTT Assay)
The anti-proliferative activities of the Geldanamycin analogues were determined in MCF7, HeLa, HCT116, and HepG2 human cancer cells, as well as in normal Buffalo rat liver (BRL) cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[3]
Western Blot Analysis
Western blot analysis was performed to investigate the mechanism of action of the compounds. This technique was used to detect the cleavage of PARP (Poly (ADP-ribose) polymerase), which is associated with apoptosis, and the degradation of Hsp90 client proteins such as Akt and Her2. These analyses were carried out in HeLa and MCF7 cell lines treated with compound 1b .[3]
Cell Cycle Analysis
Cell cycle analysis was conducted to determine the effect of the compounds on cell cycle progression. The study reports that compound 1b induced cell cycle arrest at the G2/M phase in MCF7 cells.[3]
In Vivo Liver Toxicity Test
The in vivo liver toxicity of the compounds was assessed in Institute of Cancer Research (ICR) mice. The tested compounds were administered via tail vein injection.[3]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Geldanamycin analogues and the general workflow of their evaluation.
Caption: Mechanism of Geldanamycin Analogues.
Caption: Experimental Workflow for Analogue Evaluation.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of geldanamycin analogs against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Acaricidal Efficacy of Gualamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acaricidal activity of Gualamycin with other synthetic alternatives. Experimental data is presented to facilitate objective evaluation, and detailed methodologies for key experiments are outlined.
Introduction to this compound
This compound is a novel acaricide that has been isolated from the culture broth of Streymtomyces sp. NK11687.[1] Initial studies have demonstrated its potent acaricidal properties. This guide focuses on the validation of its activity, particularly in the context of existing synthetic acaricides. While the initial discovery of this compound was from a natural source, this guide will refer to it in the context of a potentially synthesized compound for drug development purposes. However, it is important to note that at the time of this publication, information regarding the total synthesis of this compound is not publicly available.
Comparative Acaricidal Activity
The acaricidal efficacy of this compound has been demonstrated to be 100% at a concentration of 250 micrograms per milliliter (µg/mL) against both dicofol-sensitive and resistant mites.[1] To provide a comparative perspective, the following table summarizes the lethal concentration (LC50) values of several common synthetic acaricides against the two-spotted spider mite (Tetranychus urticae), a common pest in agriculture.
Disclaimer: The data presented below is compiled from various studies and is intended for comparative purposes only. Experimental conditions, such as mite species, life stage, and bioassay method, may vary between studies, which can influence the reported LC50 values.
Table 1: Comparative Acaricidal Activity (LC50) against Tetranychus urticae
| Acaricide | Chemical Class | LC50 (ppm) | Target Mite Stage |
| This compound | Glycoside | 250 (100% mortality) | Adults |
| Abamectin | Avermectin | 0.654 | Adult Females |
| Abamectin | Avermectin | 0.625 | Larvae |
| Fenpyroximate | Pyrazole | 19.86 | Adult Females |
| Chlorfenapyr | Pyrrole | 29.66 | Adult Females |
| Spiromesifen | Tetronic and Tetramic acid derivatives | 1.30 | Not Specified |
| Fenazaquin | Quinazoline | 2.20 | Not Specified |
| Propargite | Organosulfur | 1.81 | Not Specified |
Experimental Protocols
To ensure the reproducibility and validity of acaricidal activity testing, standardized protocols are essential. The following is a detailed methodology for a leaf dip bioassay, a common method for evaluating the efficacy of acaricides against mites. This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) susceptibility test methods.[2]
Leaf Dip Bioassay Protocol
Objective: To determine the concentration-mortality response of mites to a test compound.
Materials:
-
Mite-infested leaves (e.g., bean or cotton leaves)
-
Test compound (e.g., synthetic this compound)
-
Solvent (e.g., acetone or a water-acetone mixture)
-
Non-ionic surfactant
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine brush
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
From the stock solution, prepare a series of at least five serial dilutions with distilled water containing a standard concentration of a non-ionic surfactant (e.g., 0.01%).
-
A control solution containing only distilled water and the surfactant should also be prepared.
-
-
Treatment of Leaves:
-
Excise leaf discs of a uniform size from the infested leaves.
-
Individually dip each leaf disc into a test solution for 5 seconds with gentle agitation.
-
Place the treated leaf discs on a clean, non-absorbent surface to air dry.
-
-
Mite Exposure:
-
Once the leaf discs are dry, place them, adaxial side up, on a moistened filter paper in a Petri dish.
-
Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Seal the Petri dishes with their lids.
-
-
Incubation:
-
Incubate the Petri dishes at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60 ± 5%), and photoperiod (e.g., 16:8 hours light:dark).
-
-
Mortality Assessment:
-
After a set exposure period (e.g., 24, 48, or 72 hours), assess mite mortality under a stereomicroscope.
-
Mites that are unable to move when gently prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula if necessary.
-
Analyze the concentration-mortality data using probit analysis to determine the LC50 value and its 95% confidence limits.
-
Experimental Workflow Diagram
Caption: Workflow for the leaf dip bioassay.
Putative Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not yet been fully elucidated. However, its chemical structure, which includes a glycoside moiety, suggests potential modes of action based on the activity of other known glycoside acaricides.
Many naturally derived acaricides with glycosidic structures are known to be neurotoxins.[3] A plausible hypothesis is that this compound may interfere with the nervous system of mites. The primary targets for many synthetic acaricides are ion channels within the nervous system, such as GABA-gated chloride channels and voltage-gated sodium channels.[3] Disruption of these channels leads to paralysis and death.
Another potential mechanism for glycoside-containing compounds is the inhibition of the Na+/K+-ATPase pump, a crucial enzyme for maintaining cellular ion gradients.[4] Inhibition of this pump disrupts the electrochemical balance across cell membranes, leading to cell death.[4]
Hypothesized Signaling Pathway Disruption by this compound
Caption: Hypothesized targets for this compound.
Further research is required to definitively identify the specific molecular target and signaling pathway affected by this compound.
Conclusion
This compound demonstrates significant potential as a novel acaricide. The data presented in this guide, while preliminary, suggests that its efficacy is comparable to or exceeds that of some commercially available synthetic acaricides. The provided experimental protocol offers a standardized method for further validation and comparative studies. Elucidating the precise mechanism of action of this compound will be a critical next step in its development as a viable pest control agent and will aid in designing more potent and selective synthetic analogues.
References
Scarcity of Publicly Available Data Limits Comprehensive Cross-Resistance Analysis of Gualamycin
A thorough review of available scientific literature reveals a significant lack of comprehensive data on the cross-resistance of Gualamycin with other pesticides. This compound, a novel acaricide isolated from Streptomyces sp. NK11687, has shown efficacy against mites, including those resistant to Dicofol[1]. However, detailed comparative studies with a broader range of pesticides are not publicly available, precluding a full comparative guide as initially requested.
The initial findings from 1995 demonstrated that this compound exhibited 100% acaricidal activity at a concentration of 250 micrograms/ml against both sensitive and Dicofol-resistant mites[1]. This suggests that this compound's mode of action may differ from that of Dicofol, a chlorinated hydrocarbon insecticide. Unfortunately, the specific biochemical target and the mechanism of action of this compound have not been detailed in the available literature. Without this crucial information, it is not possible to predict or infer potential cross-resistance with other classes of pesticides.
Understanding cross-resistance is critical for effective pest management strategies. It occurs when a pest population develops resistance to a particular pesticide and, as a result, becomes resistant to other pesticides, often those with a similar mode of action. The absence of data on this compound's interactions with other commonly used acaricides and insecticides means that its potential role in resistance management programs remains largely theoretical.
Further research into the mode of action of this compound and comprehensive cross-resistance studies are necessary to provide the data required for a detailed comparative analysis. Such studies would involve bioassays on various pesticide-resistant strains of mites and other target pests, providing the quantitative data needed to establish resistance ratios and resistance risk assessments.
Due to the limited information, it is not possible to provide the requested data tables, detailed experimental protocols, or signaling pathway diagrams related to this compound cross-resistance. Researchers and drug development professionals interested in this compound are encouraged to conduct further studies to elucidate its mode of action and resistance profile.
References
Gualamycin spectrum of activity against different mite species
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Gualamycin's acaricidal activity against various mite species. Due to the limited publicly available data on this compound, this guide will present the existing information and contrast it with the well-documented efficacy of several alternative acaricides. This comparison aims to provide a benchmark for this compound's potential performance and highlight areas for future research.
This compound: Profile of a Novel Acaricide
This compound is a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687.[1] Preliminary studies have demonstrated its effectiveness, showing 100% acaricidal activity at a concentration of 250 micrograms per milliliter (µg/mL) against both dicofol-sensitive and dicofol-resistant mites.[1] However, the specific mite species tested in this initial research were not publicly detailed, limiting a comprehensive understanding of its spectrum of activity.
Comparative Efficacy Against Key Mite Species
To contextualize the potential of this compound, its known efficacy is compared here with a range of chemical and biological acaricides against two economically significant mite species: the two-spotted spider mite (Tetranychus urticae) and the European red mite (Panonychus ulmi).
Tetranychus urticae (Two-Spotted Spider Mite)
The two-spotted spider mite is a polyphagous pest that affects a vast number of crops worldwide. The following table summarizes the efficacy of various acaricides against this species.
| Acaricide | Mite Stage | Concentration | Mortality Rate (%) | LC50 | Citation |
| This compound | Adult | 250 µg/mL | 100% (against unspecified dicofol-resistant mites) | Not Available | [1] |
| Abamectin | Adult | Not Specified | >80% | 0.51 ml/L | [2] |
| Bifenazate | Adult | Not Specified | Not Specified | 3.82 ml/L | [2] |
| Spiromesifen | Adult | 0.028% | Not Specified | Not Available | [3] |
| Hexythiazox | Egg | Not Specified | Not Specified | 4.18 ml/L | [2] |
| Etoxazole | Egg | Not Specified | Not Specified | 3.99 ml/L | [2] |
| Bacillus vallismortis NBIF-001 | Adult | 100 µg/mL | >90% | 18.0 µg/mL (green form), 50.2 µg/mL (red form) | [4] |
| Chamomile Essential Oil | Adult | Not Specified | Not Specified | 0.65% | [5] |
Panonychus ulmi (European Red Mite)
The European red mite is a major pest in apple orchards and other fruit crops. The table below outlines the effectiveness of several acaricides against this mite.
| Acaricide | Mite Stage | Concentration | Mortality Rate (%) | Citation |
| This compound | Adult | 250 µg/mL | 100% (against unspecified dicofol-resistant mites) | [1] |
| Fenazaquin | All Stages | 25 ml/100L | 84.95 - 90.45% | [6] |
| Fenpyroximate | All Stages | Not Specified | Ineffective | [7] |
| Etoxazole | All Stages | Not Specified | Ineffective | [7] |
| Bifenazate | All Stages | 6.0 - 7.0 ml/L | Effective in reducing populations below 5 mites/leaf | [8] |
| Abamectin | All Stages | Not Specified | 90.3 - 90.4% reduction | [9] |
| Fenbutatin-oxide | All Stages | Not Specified | 97.7 - 97.9% reduction | [9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate interpretation and replication of efficacy studies. While specific protocols for this compound are not available, a general methodology for acaricide bioassays is described below.
General Acaricide Bioassay Protocol (Leaf-Dip Method)
-
Mite Rearing : A susceptible population of the target mite species (e.g., Tetranychus urticae) is maintained on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) in a controlled environment (25±1°C, 60-70% RH, 16:8 h L:D photoperiod).
-
Preparation of Test Solutions : The test acaricide is dissolved in a suitable solvent and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a series of concentrations. A control solution is prepared with the solvent and surfactant only.
-
Leaf Disc Preparation : Leaf discs (approximately 2-3 cm in diameter) are punched from the leaves of the host plant.
-
Treatment Application : The leaf discs are dipped into the respective test solutions for a short duration (e.g., 5-10 seconds) and then allowed to air dry.
-
Mite Infestation : A specific number of adult female mites (e.g., 15-20) are transferred onto the treated surface of each leaf disc.
-
Incubation : The leaf discs are placed on a moist cotton pad in a petri dish and incubated under the same controlled conditions as the mite rearing.
-
Mortality Assessment : Mite mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis : The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 (median lethal concentration) and other toxicity parameters.
Acaricide Bioassay Workflow
Mode of Action: A Look at Alternatives
The precise mode of action for this compound has not been elucidated in the available literature. To provide a point of comparison, the signaling pathway of a known acaricide, Fenazaquin, is illustrated below. Fenazaquin is a Mitochondrial Electron Transport Inhibitor (METI).
Fenazaquin's Mode of Action
Conclusion
This compound demonstrates significant promise as an acaricide, with preliminary data indicating high efficacy. However, the lack of a detailed spectrum of activity against specific mite species and a defined mode of action are considerable knowledge gaps. The comparative data presented in this guide underscore the performance benchmarks that this compound would need to meet or exceed to become a viable alternative to current acaricides. Further research is imperative to fully characterize its potential for integrated pest management programs.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vegalab — Vegalab Spider Mite Control [vegalab.com]
- 4. Acaricidal Activity and Field Efficacy Analysis of the Potential Biocontrol Agent Bacillus vallismortis NBIF-001 against Spider Mites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Tetranychus urticae Koch by extracts of three essential oils of chamomile, marjoram and Eucalyptus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Management of Panonychus ulmi with Various Miticides and Insecticides and Their Toxicity to Predatory Mites Conserved for Biological Mite Control in Eastern U.S. Apple Orchards [mdpi.com]
- 8. esvpub.com [esvpub.com]
- 9. New Approaches for Controlling the European Red Mite, Panonychus ulmi (Koch) in Relation to Population Dynamics on Apple trees [jalexu.journals.ekb.eg]
A Comparative Analysis of Gualamycin and Other Bioactive Streptomyces Metabolites
For Researchers, Scientists, and Drug Development Professionals
The genus Streptomyces is a prolific source of diverse secondary metabolites with a wide range of biological activities, offering promising candidates for drug discovery. This guide provides a comparative analysis of Gualamycin, a metabolite known for its acaricidal properties, alongside other notable Streptomyces metabolites with antiparasitic activities. The comparison focuses on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Efficacy of Streptomyces Metabolites
The biological activities of this compound and other selected Streptomyces metabolites are summarized below. The data highlights their potency against various parasites, including mites and trypanosomes.
Acaricidal Activity
| Metabolite | Producing Organism | Target Organism | Efficacy |
| This compound | Streptomyces sp. NK11687 | Mites (sensitive and resistant to Dicofol) | 100% activity at 250 µg/ml[1] |
| Ivermectin | Streptomyces avermitilis | Psoroptes cuniculi (ear mites in rabbits) | 99.61% efficacy with a total dose of 200 µg/kg[2] |
| Polynactins (Nonactin, Dinactin, Tetranactin) | Streptomyces sp. | Spider Mites | Effective control under wet conditions[3] |
| Abamectin | Streptomyces avermitilis | Tetranychus urticae (two-spotted spider mite) | LC50 = 0.39 ppm[4] |
Anti-trypanosomal Activity
| Metabolite | Producing Organism | Target Organism | Efficacy (IC50) |
| Amphomycin | Streptomyces sp. | Trypanosoma brucei | Mechanism-based activity (inhibition of GPI anchor biosynthesis)[5] |
| Staurosporine | Streptomyces staurosporeus | Trypanosoma brucei brucei | 0.022 µM |
| Benznidazole (Reference Drug) | Synthetic | Trypanosoma cruzi | ~1.93 µM[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used to evaluate the bioactivities of the discussed metabolites.
Acaricidal Activity Assay (this compound)
A detailed protocol for the acaricidal assay of this compound is not publicly available. However, a general method for testing acaricides against mites like Tetranychus urticae involves the following steps:
-
Mite Rearing : Maintain a healthy colony of the target mite species on a suitable host plant (e.g., bean plants) under controlled environmental conditions.
-
Preparation of Test Substance : Dissolve this compound in a suitable solvent and prepare a series of dilutions.
-
Application : Apply the this compound solutions to leaf discs or whole leaves. This can be done by spraying, dipping, or topical application.
-
Infestation : Place a known number of adult mites on the treated leaf surfaces.
-
Incubation : Keep the treated leaves in a controlled environment (temperature, humidity, and light) for a specified period (e.g., 24, 48, 72 hours).
-
Mortality Assessment : Count the number of dead and live mites under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis : Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that kills 50% of the test population).
Anti-Trypanosoma cruzi Growth Inhibition Assay
This assay is used to determine the efficacy of compounds against the intracellular stage of Trypanosoma cruzi.
-
Cell Culture : Maintain a culture of a suitable host cell line (e.g., Vero cells) and the trypomastigote form of T. cruzi.
-
Infection : Infect the host cells with trypomastigotes.
-
Compound Addition : After a set period to allow for parasite invasion, add the test compounds at various concentrations to the infected cell cultures.
-
Incubation : Incubate the plates for a period that allows for the intracellular differentiation and replication of the parasite (e.g., 48-72 hours).
-
Quantification of Parasite Growth : The number of intracellular parasites (amastigotes) is quantified. This can be done by microscopy after staining, or by using reporter gene-expressing parasites (e.g., β-galactosidase or luciferase).
-
Data Analysis : The percentage of parasite growth inhibition is calculated for each compound concentration relative to untreated controls. The IC50 value (the concentration that inhibits 50% of parasite growth) is then determined.[6]
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is vital for drug development. The following sections and diagrams illustrate the known or proposed mechanisms of the selected Streptomyces metabolites.
This compound's Acaricidal Action
The precise molecular target and signaling pathway of this compound in mites has not been elucidated in the available literature. General mechanisms of acaricides often involve disruption of the nervous system, interference with mitochondrial respiration, or inhibition of essential enzymes.
Polynactins (Nonactin, Dinactin, Tetranactin) - Ionophoric Activity
The macrotetrolide nactins, including Nonactin, Dinactin, and Tetranactin, act as ionophores. They can selectively bind and transport cations, such as potassium (K+) and ammonium (NH4+), across biological membranes. This disrupts the essential ion gradients across mitochondrial and cell membranes, leading to a breakdown of cellular processes and ultimately, cell death.
Caption: Proposed mechanism of action for Polynactins as acaricides.
Amphomycin's Anti-trypanosomal Action
Amphomycin, a lipopeptide antibiotic, has been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in Trypanosoma brucei.[5] GPI anchors are essential for attaching a variety of proteins to the cell surface of trypanosomes, including the Variant Surface Glycoproteins (VSGs) that are crucial for the parasite's survival in the host. By inhibiting GPI anchor synthesis, Amphomycin disrupts the parasite's protective surface coat, leading to its demise.
Caption: Amphomycin's mechanism against trypanosomes.
Staurosporine's Anti-trypanosomal Action
Staurosporine is a potent, broad-spectrum inhibitor of protein kinases.[7] In trypanosomes, it is known to induce a form of programmed cell death that resembles apoptosis in higher eukaryotes. By inhibiting various protein kinases, Staurosporine disrupts multiple essential signaling pathways within the parasite, leading to cell cycle arrest and the activation of an apoptotic-like death cascade.
Caption: Staurosporine's pro-apoptotic mechanism in trypanosomes.
Conclusion
Streptomyces continues to be a vital source of novel bioactive compounds with significant potential for the development of new antiparasitic agents. This compound demonstrates potent acaricidal activity, while other metabolites like the Polynactins, Amphomycin, and Staurosporine exhibit efficacy against both mites and trypanosomes through diverse mechanisms of action. Further research into the specific molecular targets of these compounds, particularly this compound, will be crucial for optimizing their therapeutic potential and developing next-generation antiparasitic drugs. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ivermectin on the control of ear mites (Psoroptes cuniculi) in naturally infested rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
Insufficient Data for Comprehensive Comparison of Gualamycin Against Commercial Acaricides
A thorough review of publicly available scientific literature reveals a significant lack of data to conduct a comprehensive benchmark comparison of Gualamycin against currently available commercial acaricides. While initial research from 1995 identified this compound as a novel acaricide with potential, subsequent comparative efficacy studies, detailed mechanism of action, and standardized toxicological data are not present in the accessible domain.
What is Known About this compound
This compound is an acaricidal compound isolated from the culture broth of Streptomyces sp. NK11687.[1] Its chemical structure has been identified as a complex disaccharide derivative.[2] A key finding from the initial research is that this compound demonstrated 100% acaricidal activity at a concentration of 250 micrograms/ml against both dicofol-sensitive and dicofol-resistant mites.[1] This suggests that this compound may operate via a different mechanism of action than older acaricides like dicofol, which could be beneficial in resistance management.
Gaps in the Literature
Despite its promising initial discovery, there is no publicly available research that benchmarks this compound's performance against a range of modern commercial acaricides. To create a meaningful comparison guide for researchers and drug development professionals, the following critical information would be required:
-
Comparative Efficacy Data: Standardized metrics such as Lethal Concentration (LC50) or Lethal Dose (LD50) values are essential for comparing the potency of different active ingredients.[3][4][5] These values would need to be determined for this compound against various target mite species and benchmarked against other commercial products under identical experimental conditions.
-
Mechanism of Action: The specific biochemical or physiological pathway through which this compound exerts its acaricidal effect has not been elucidated in the available literature. Understanding the target site is crucial for resistance management and for comparing it to other acaricides with known modes of action, such as those targeting the nervous system (e.g., abamectin, bifenthrin) or energy metabolism (e.g., propargite).
-
Spectrum of Activity: Detailed studies are needed to determine the range of mite and insect species that this compound is effective against.
-
Toxicological Profile: Comprehensive data on mammalian and environmental toxicity are required for any practical application and are currently unavailable for this compound.
-
Detailed Experimental Protocols: While general methods for acaricide efficacy testing are well-established, the specific protocols used to evaluate this compound have not been published in detail.
Standard Experimental Protocols for Acaricide Efficacy Testing
For future comparative studies on this compound, established methodologies should be followed to ensure data is robust and comparable. Common laboratory-based bioassays include:
-
Larval Packet Test (LPT): This method involves exposing tick larvae to acaricide-impregnated filter paper.[6]
-
Adult Immersion Test (AIT): In this test, engorged adult female ticks are immersed in different concentrations of the acaricide solution to assess mortality and reproductive effects.[7][8]
A generalized workflow for such an efficacy study is outlined below.
Caption: A generalized experimental workflow for comparative acaricide efficacy testing.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Median lethal dose - Wikipedia [en.wikipedia.org]
- 4. siesascs.edu.in [siesascs.edu.in]
- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 6. A rapid tick exposure test for monitoring acaricide resistance in Rhipicephalus sanguineus sensu lato ticks on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced Efficacy of Commercial Acaricides Against Populations of Resistant Cattle Tick Rhipicephalus microplus from Two Municipalities of Antioquia, Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Efficacy of Acaricides Used to Control the Cattle Tick, Rhipicephalus microplus, in Dairy Herds Raised in the Brazilian Southwestern Amazon - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Gualamycin and Abamectin
In the landscape of acaricides and insecticides, both Gualamycin and abamectin have emerged from natural sources, specifically from species of Streptomyces bacteria. While abamectin is a well-established and widely used compound with a significant body of research supporting its use, this compound remains a more novel and less-characterized agent. This guide provides a comparative overview of what is currently known about these two compounds, with a comprehensive look at the extensive data available for abamectin and the limited, yet promising, initial findings for this compound.
Overview and Origin
This compound is a novel acaricide isolated from the culture broth of Streptomyces sp. NK11687.[1] Its discovery in the mid-1990s highlighted its potential as a new tool in mite control.[1]
Abamectin, on the other hand, is a widely used insecticide and anthelmintic that belongs to the avermectin family of compounds.[2] It is a natural fermentation product of the soil bacterium Streptomyces avermitilis.[2][3] Abamectin itself is a mixture of two homologous compounds, avermectin B1a (>80%) and avermectin B1b (<20%).[2][4]
Mechanism of Action
This compound: The mechanism of action for this compound has not been elucidated in the currently available scientific literature.
Abamectin: Abamectin's mode of action is well-documented. It primarily targets the nervous system of invertebrates by binding to glutamate-gated chloride channels (GluCls) in nerve and muscle cells.[2][4][5] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve and muscle cells.[2][5] This disruption of nerve signals results in paralysis and ultimately, the death of the target pest.[3][4][5] Mammals are less susceptible to this effect because they primarily have glutamate-gated chloride channels in the central nervous system, and abamectin does not readily cross the blood-brain barrier.[2]
Caption: Mechanism of action of abamectin in invertebrates.
Acaricidal and Insecticidal Activity
This compound: Initial studies have shown that this compound exhibits 100% acaricidal activity at a concentration of 250 micrograms/ml against both sensitive and dicofol-resistant mites.[1] Further quantitative data on its efficacy against a broader range of pests is not yet available.
Abamectin: Abamectin is a broad-spectrum acaricide and insecticide.[4] It is effective against a wide variety of pests, including mites, leaf miners, and fire ants.[2][6] Its efficacy can be influenced by factors such as the target pest, temperature, and the commodity it is applied to.[7] For example, one study found that the LC10 and LC30 values for abamectin against the aphid Rhopalosiphum padi were 0.063 mg/L and 0.252 mg/L, respectively.[8] Another study highlighted that abamectin was more toxic than spinosad to the 2nd instar larvae of the cotton leafworm, Spodoptera littoralis.[9]
Toxicology Profile
This compound: There is currently no publicly available data on the toxicological profile of this compound.
Abamectin: The toxicology of abamectin has been extensively studied. It is classified as a class II toxicity pesticide by the U.S. Environmental Protection Agency, with "I" being the most toxic.[3] The oral LD50 in rats is reported as 10 mg/kg.[10] In laboratory animals, symptoms of abamectin poisoning can include pupil dilation, vomiting, convulsions, tremors, and coma.[3][10] While it has been shown to cause cleft palate in mice at doses toxic to the mother, it is not considered to be mutagenic or carcinogenic.[3][10]
Table 1: Acute Toxicity of Abamectin
| Species | Route | LD50 | Reference |
|---|---|---|---|
| Rat | Oral | 10 mg/kg | [10] |
| Mouse | Oral | 14 mg/kg to >80 mg/kg | [10] |
| Rat | Dermal | >330 mg/kg | [10] |
| Rabbit | Dermal | >330 mg/kg |[10] |
Pharmacokinetics
This compound: No pharmacokinetic data for this compound is currently available.
Abamectin: The pharmacokinetic properties of abamectin have been investigated in several species. After oral administration in dogs at a dose of 0.2 mg/kg, the maximum plasma concentration (Cmax) was 135.52 ± 38.6 ng/ml, which was reached at 3.16 ± 0.75 hours (Tmax).[11][12] The elimination half-life was 26.51 ± 6.86 hours.[11][12] In cattle, a formulation of 1.25% abamectin resulted in a Cmax of 28.70 ng/mL at a Tmax of 14 days, with a half-life of 15.40 days, indicating a much longer residence time in this species.[13] Abamectin is primarily eliminated in the feces.[14]
Table 2: Pharmacokinetic Parameters of Abamectin
| Species | Dose & Route | Cmax (ng/mL) | Tmax (hours) | T1/2 (hours) | Reference |
|---|---|---|---|---|---|
| Dog | 0.2 mg/kg Oral | 135.52 ± 38.6 | 3.16 ± 0.75 | 26.51 ± 6.86 | [11][12] |
| Cattle | 1.25% Formulation | 28.70 | 336 (14 days) | 369.6 (15.4 days) |[13] |
Experimental Protocols
Due to the limited information on this compound, detailed experimental protocols for its evaluation are not available. For abamectin, a vast number of studies exist with detailed methodologies. Below is a generalized example of an experimental workflow for determining the insecticidal activity of a compound like abamectin.
Caption: Generalized workflow for an insecticidal bioassay.
Conclusion
The comparison between this compound and abamectin is currently limited by the significant disparity in available research. Abamectin is a well-characterized compound with a clear mechanism of action, a broad spectrum of activity, and extensive toxicological and pharmacokinetic data. In contrast, this compound is a promising but largely unstudied acaricide. The initial finding of its high efficacy against resistant mites warrants further investigation to determine its full potential, including its mechanism of action, safety profile, and spectrum of activity. Future head-to-head studies will be crucial to fully understand the comparative advantages and disadvantages of this compound relative to established compounds like abamectin. For researchers and drug development professionals, abamectin serves as a benchmark, while this compound represents an area ripe for further exploration and discovery.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abamectin - Wikipedia [en.wikipedia.org]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. fao.org [fao.org]
- 5. News - How Does Abamectin Work? [bigpesticides.com]
- 6. Abamectin Pesticide Uses and Benefits in Agriculture and Pest Control Solutions [cnagrochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sublethal Effects of Abamectin and Acetamiprid on the Longevity, Fecundity and Detoxification Enzyme Activity of Rhopalosiphum padi [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 11. pharmacokinetic-properties-of-abamectin-after-oral-administration-in-dogs - Ask this paper | Bohrium [bohrium.com]
- 12. Pharmacokinetic properties of abamectin after oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of a new long acting endectocide formulation containing 2.25% ivermectin and 1.25% abamectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apps.who.int [apps.who.int]
Safety Operating Guide
Proper Disposal Procedures for Gualamycin
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of gualamycin, a novel acaricide produced by Streptomyces sp.[1][2] While specific safety data and disposal procedures for this compound are not currently available, this guide is based on established best practices for the disposal of similar research chemicals, including antibiotics and microbial-derived insecticides, to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Classification
This compound is classified as a disaccharide insecticide.[1] Due to the lack of a specific Safety Data Sheet (SDS), this compound should be handled as a hazardous chemical waste. Unused or expired neat this compound, as well as concentrated stock solutions, must be disposed of through a licensed hazardous waste contractor.[3][4]
Key Safety Principles:
-
Do not dispose of this compound down the sink or in regular trash. [4][5][6] Improper disposal can lead to environmental contamination and the development of resistant organisms.[3]
-
Treat all materials contaminated with this compound as hazardous waste. This includes personal protective equipment (PPE), labware, and spill cleanup materials.
-
Segregate this compound waste from other waste streams. [4][7]
This compound Waste Disposal Workflow
The following diagram outlines the procedural steps for the safe disposal of this compound waste in a laboratory setting.
References
- 1. This compound, a novel acaricide produced by Streptomyces sp. NK11687. II. Structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel acaricide produced by Streptomyces sp. NK11687. I. Taxonomy, production, isolation, and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 7. documents.uow.edu.au [documents.uow.edu.au]
Personal protective equipment for handling Gualamycin
Disclaimer: "Gualamycin" is a Hypothetical Substance
Initial research indicates that "this compound" is not a recognized chemical compound. The following guide is a template for handling a potent, hazardous cytotoxic agent, and it is imperative to consult the specific Safety Data Sheet (SDS) for any actual chemical you handle. The procedures outlined below are based on best practices for managing highly toxic, powdered substances in a laboratory setting.
Hazard Profile: Hypothetical this compound
For the purpose of this guide, we will assume "this compound" has the following properties:
-
Form: Crystalline Powder
-
Toxicity: Highly potent cytotoxic agent.
-
Hazards: Carcinogenic, mutagenic, and a suspected vesicant (can cause severe skin blistering). Airborne powder poses a significant inhalation risk.
Required Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Double-gloving is mandatory.
-
Inner Glove: Long-cuffed nitrile glove, tucked under the gown cuff.
-
Outer Glove: Chemotherapy-tested nitrile or latex glove (meeting ASTM D6978 standard), pulled over the gown cuff. Change outer gloves every 30-60 minutes or immediately upon known contact.
-
-
Gown: A disposable, solid-front chemotherapy gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene). It must have long sleeves with tight-fitting elastic or knit cuffs.
-
Respiratory Protection:
-
For handling powder: A NIOSH-approved N95, N100, or higher filtering facepiece respirator is required at a minimum. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.
-
For handling solutions: A respirator is generally not required if handled within a certified chemical fume hood or biological safety cabinet.
-
-
Eye and Face Protection:
-
Minimum: Indirectly vented, chemical splash goggles.
-
Recommended: A full-face shield worn over chemical splash goggles, especially when handling powder outside of a containment device.
-
PPE Specifications Summary
| PPE Item | Standard/Specification | Key Features |
| Outer Gloves | ASTM D6978 | Chemotherapy-tested; powder-free nitrile; minimum 8 mil thickness. |
| Inner Gloves | ASTM D6319 | Powder-free nitrile; extended cuff. |
| Gown | USP <800> Compliant; ASTM F739 | Polyethylene-coated; solid front; long sleeves; elastic/knit cuffs. |
| Respiratory Protection | NIOSH-approved | N95: Filters ≥95% of airborne particles. PAPR for high-risk tasks. |
| Eye Protection | ANSI Z87.1 | Chemical splash goggles; indirectly vented. |
| Face Shield | ANSI Z87.1 | Full-face coverage; worn over goggles. |
Procedural Guidance: Donning and Doffing PPE
Following the correct sequence is critical to prevent contamination.
Experimental Protocol: Donning PPE
-
Perform hand hygiene.
-
Don shoe covers.
-
Don the inner pair of gloves.
-
Don the chemotherapy gown, ensuring it is fully secured.
-
Don the N95 respirator or other required respiratory protection. Perform a user seal check.
-
Don chemical splash goggles and a face shield if needed.
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the gown sleeves.
Experimental Protocol: Doffing PPE
This procedure should be performed in a designated "clean" area or antechamber.
-
Remove the outer pair of gloves. Dispose of them in the designated cytotoxic waste container.
-
Remove the face shield (if used) and goggles, handling them by the sides.
-
Remove the gown by rolling it down and away from the body. Dispose of it in the cytotoxic waste container.
-
Perform hand hygiene.
-
Exit the immediate work area.
-
Remove the respirator.
-
Remove the inner pair of gloves, turning them inside out.
-
Perform thorough hand hygiene with soap and water.
Disposal Plan for this compound and Contaminated Materials
All materials that have come into contact with this compound are considered hazardous cytotoxic waste.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the "Cytotoxic Waste" or "Biohazard" symbol.
-
Sharps: All needles, syringes, and contaminated glass must be disposed of in a designated sharps container for cytotoxic waste.
-
PPE and Consumables: All used gowns, gloves, bench paper, and other contaminated materials must be placed in the designated cytotoxic waste container immediately after use.
-
Bulk this compound: Unused or expired this compound powder must not be disposed of down the drain. It should be managed as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines.
Visual Workflow for Safe Handling
Caption: Workflow for safe handling and disposal of potent chemical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
